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cerium(4+);tetranitrate

Cat. No.: B088664
CAS No.: 13093-17-9
M. Wt: 388.14 g/mol
InChI Key: LQCIDLXXSFUYSA-UHFFFAOYSA-N
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Description

Significance of Cerium(IV) in Modern Inorganic and Organic Chemistry

Cerium is the most abundant of the lanthanide elements and is unique among them for its stable +4 oxidation state in aqueous solutions. wikipedia.orgresearchgate.net This property is central to its chemical reactivity. The Ce(IV)/Ce(III) redox couple possesses a high standard potential (E° ≈ 1.61 V vs. N.H.E.), making Ce(IV) a powerful one-electron oxidant, even stronger than chlorine. wikipedia.orgwikipedia.org This high oxidizing power has been harnessed for a multitude of applications, from industrial catalysis to intricate organic syntheses. researchgate.netmdpi.com

In organic chemistry, cerium(IV) reagents are instrumental in a wide array of transformations. They are frequently used for the oxidation of various functional groups, including alcohols, phenols, and ethers. wikipedia.orgsamaterials.com Furthermore, their ability to oxidize C-H bonds, particularly benzylic ones, has opened up new avenues for chemical synthesis. wikipedia.org The chemistry of cerium(IV) oxidations is largely characterized by the involvement of radical and radical cation intermediates, which have become valuable tools for constructing carbon-carbon bonds. lehigh.eduacs.org

In inorganic chemistry, the ability of cerium(IV) to form stable coordination complexes with various ligands is a subject of ongoing research. researchgate.net These complexes are not only of fundamental interest but also serve as precursors for advanced materials, such as ceria (CeO₂) nanoparticles, which have applications in catalysis and materials science. mdpi.com The coordination chemistry of Ce(IV) is also explored as a model for understanding the behavior of other tetravalent actinides, which is relevant to nuclear waste management. researchgate.net

Overview of Cerium(IV) Tetranitrate as a Potent Oxidant and Lewis Acid Catalyst

Cerium(IV) tetranitrate, most commonly utilized as ceric ammonium (B1175870) nitrate (B79036), (NH₄)₂[Ce(NO₃)₆] (CAN), is a highly effective and versatile reagent. wikipedia.org As a one-electron oxidant, it participates in reactions where a single electron is transferred from the substrate to the cerium center, reducing it from Ce(IV) to the stable Ce(III) state. wikipedia.org This process is often visually indicated by a color change of the solution from orange-red to a pale yellow. wikipedia.org

The applications of CAN as an oxidant in organic synthesis are extensive. It is employed in the oxidation of:

Alcohols to aldehydes and ketones. samaterials.com

Phenols and hydroquinones to quinones. wikipedia.org

Ethers, particularly for the cleavage of protecting groups like p-methoxybenzyl (PMB) ethers. wikipedia.org

Beyond its oxidizing capabilities, cerium(IV) nitrate also functions as a Lewis acid catalyst. conicet.gov.ar This dual reactivity makes it a particularly useful reagent. For instance, it can catalyze the formation of orthoesters and is essential for subsequent hydride attack in certain regioselective protection reactions of glycols. conicet.gov.ar Its Lewis acidity is also exploited in reactions like the nitration of aromatic compounds. samaterials.com

Historical Perspectives and Evolution of Cerium(IV) Reagents in Synthetic Transformations

The use of cerium(IV) compounds as oxidizing agents has a long history, initially finding application in analytical chemistry in a method known as cerimetry for quantitative analysis. wikipedia.orgmgesjournals.com The development of ceric ammonium nitrate (CAN) as a readily available, stable, and water-soluble salt significantly broadened the scope of cerium(IV) chemistry in organic synthesis. wikipedia.orgwikipedia.org

Early research in the 1970s began to uncover the potential of cerium(IV) reagents for more complex synthetic transformations. soton.ac.ukresearchgate.net Over the past few decades, the understanding of the mechanistic pathways of cerium(IV) oxidations has grown substantially. lehigh.edu This has led to the design of new and highly selective organic reactions. lehigh.edu

The evolution of cerium(IV) reagents has also seen the development of catalytic systems. By using a co-oxidant, the Ce(IV) species can be regenerated in situ, allowing for the use of catalytic amounts of the cerium salt. samaterials.com This approach is not only more economical but also more environmentally friendly.

The exploration of organocerium(IV) compounds has been a more challenging field. researchgate.net Early reports of stable organocerium(IV) complexes were later disproven. researchgate.net However, recent advances in ligand design and synthetic methodologies have led to the successful isolation and characterization of such compounds, opening a new frontier in the organometallic chemistry of the lanthanides. researchgate.netmdpi.com

Data Tables

Table 1: Physical and Chemical Properties of Cerium(IV) Nitrate and Ceric Ammonium Nitrate

PropertyCerium(IV) NitrateCeric Ammonium Nitrate (CAN)
Chemical Formula Ce(NO₃)₄(NH₄)₂[Ce(NO₃)₆]
Molar Mass 388.14 g/mol americanelements.com548.23 g/mol ereztech.com
Appearance White to clear liquid (in solution) americanelements.comOrange-red crystals wikipedia.org
Density 1.53 g/mL americanelements.com2.49 g/cm³ (at 20 °C) honeywell.comhoneywell.com
Melting Point N/A americanelements.com107-108 °C wikipedia.org
Solubility in Water Soluble141 g/100 mL (at 25 °C) wikipedia.org

Table 2: Selected Applications of Cerium(IV) Tetranitrate in Organic Synthesis

Reaction TypeSubstrateProductReference
Alcohol Oxidation Secondary AlcoholsKetones samaterials.com
Phenol Oxidation HydroquinonesQuinones wikipedia.org
Ether Cleavage p-Methoxybenzyl (PMB) ethersAlcohols wikipedia.org
C-H Bond Oxidation Benzylic C-H bondsCarbonyl compounds wikipedia.org
Nitration Aromatic compoundsNitroaromatics samaterials.com
Cycloaddition AlkenesDinitroxylated products wikipedia.org
Deprotection para-Methoxybenzyl ethersAlcohols wikipedia.org
Catalysis Glycols (with orthoesters)Monoprotected glycols conicet.gov.ar

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeN6O18-2 B088664 cerium(4+);tetranitrate CAS No. 13093-17-9

Properties

IUPAC Name

cerium(4+);tetranitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ce.4NO3/c;4*2-1(3)4/q+4;4*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCIDLXXSFUYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CeN4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17309-53-4 (Parent)
Record name Nitric acid, cerium(4+) salt (4:1)
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DSSTOX Substance ID

DTXSID60890686
Record name Nitric acid, cerium(4+) salt (4:1)
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Molecular Weight

388.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13093-17-9
Record name Nitric acid, cerium(4+) salt (4:1)
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Record name Nitric acid, cerium(4+) salt (4:1)
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Record name Nitric acid, cerium(4+) salt (4:1)
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Record name Cerium tetranitrate
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Synthetic Methodologies for Cerium Iv Nitrate Species and Derived Compounds

Advanced Synthetic Pathways to Cerium(IV) Nitrate (B79036) Precursors

The generation of cerium(IV) nitrate precursors is a critical first step in the synthesis of many functional cerium compounds. This subsection explores the primary methods for producing these precursors, focusing on oxidative processes and the preparation of high-purity aqueous solutions.

The conversion of cerium(III) to cerium(IV) is a cornerstone of cerium chemistry. Cerium is unique among the lanthanides for its stable +4 oxidation state in aqueous solutions. wikipedia.org The oxidation of readily available cerium(III) compounds is a common and economically viable route to produce cerium(IV) species. This transformation can be achieved through several oxidative mechanisms, including oxidative functionalization, outer-sphere oxidation, and auto-oxidation reactions. nih.gov

In laboratory and industrial settings, strong oxidizing agents are employed to facilitate this conversion. Agents such as peroxodisulfate or bismuthate are effective in oxidizing cerium(III) solutions to yield cerium(IV) ions. wikipedia.org The standard electrode potential (E⦵) for the Ce⁴⁺/Ce³⁺ couple is approximately +1.72 V, highlighting the strong oxidizing power of Ce(IV). wikipedia.org Another common method involves the use of ceric ammonium (B1175870) nitrate (CAN), a versatile one-electron oxidizing agent, which can be synthesized from cerium(III) precursors. organic-chemistry.org The synthesis of CAN often involves the dissolution of cerium(IV) oxide in hot, concentrated nitric acid, followed by precipitation with ammonium nitrate.

The choice of oxidant and reaction conditions can be tailored to achieve desired product specifications. For instance, the oxidation of Ce(III) can be carried out in different media, such as nitric, hydrochloric, or sulfuric acid, with the selection influencing the subsequent extraction and purification steps. scirp.org

Table 1: Examples of Oxidative Routes to Cerium(IV) Compounds

Starting Material Oxidizing Agent Product Reference
Cerium(III) solutions Peroxodisulfate, Bismuthate Aqueous Cerium(IV) ions wikipedia.org
Cerium(IV) oxide Concentrated nitric acid Ceric Ammonium Nitrate (CAN)
Cerium(III) compounds TeCl₄, PBr₂Ph₃ CeX[N(SiMe₃)₂]₃ (X=Cl, Br) mdpi.com
CeCp₃ PhICl₂ Cp₃CeCl mdpi.com

The production of high-purity aqueous solutions of cerium(IV) nitrate is crucial for applications in catalysis, electronics, and the synthesis of advanced materials. One patented method outlines a two-version process to achieve this. google.com

The first version utilizes high-purity cerium dioxide as the starting material. The process involves:

Treating the cerium dioxide with concentrated nitric acid containing a small amount of hydrofluoric acid at 70-80 °C.

Adding a 2-10 fold excess of hydrogen peroxide and heating the mixture to 90-100 °C.

After cooling and filtration, the resulting cerium(III) nitrate solution is heated to 50-60 °C, and oxalic acid is added in excess to precipitate cerium oxalate (B1200264).

The cerium oxalate precipitate is then thermally treated in air at 320-370 °C.

Finally, the product of the thermal treatment is dissolved in concentrated nitric acid at 80-90 °C to yield a high-purity aqueous solution of cerium(IV) nitrate. google.com

The second version starts with high-purity cerium(III) nitrate hexahydrate. This is dissolved in deionized water, and the subsequent steps of oxalic acid precipitation, thermal treatment, and dissolution in nitric acid are the same as in the first version. google.com This multi-step process is designed to effectively remove impurities, particularly other rare earth elements. google.com

Preparation of Cerium(IV) Oxide Nanostructures Utilizing Cerium(IV) Nitrate as a Precursor

Cerium(IV) nitrate is a widely used precursor for the synthesis of cerium oxide (CeO₂) nanostructures, also known as nanoceria. The physicochemical properties of nanoceria, such as size, shape, and surface area, are highly dependent on the synthesis method, which in turn dictates their performance in various applications. rsc.orgnih.gov

Controlled precipitation is a straightforward and widely adopted method for synthesizing nanoceria due to its simplicity and scalability. ibg.edu.trtesisenred.net This technique typically involves the precipitation of cerium hydroxide (B78521) from a cerium(IV) nitrate solution by adding a base, such as ammonium hydroxide or sodium hydroxide. nih.govtesisenred.net The subsequent dehydration of the hydroxide yields cerium oxide nanoparticles. tesisenred.net

The characteristics of the resulting nanoceria can be finely tuned by controlling various reaction parameters, including pH, temperature, stirring rate, and the concentration of precursors. nih.govtesisenred.net For instance, researchers have used cerium nitrate hexahydrate and ammonia (B1221849) water, maintaining a pH of 9.5, to synthesize nanocrystalline ceria. nih.gov The addition of capping agents or surfactants, such as poly(ethylene)imine, polyvinylpyrrolidone (B124986) (PVP), or tween 80, can help control particle size and prevent agglomeration. rsc.orgnih.gov One study reported the synthesis of nanoceria with an average size of about 4.5 nm using a surfactant-mediated precipitation method. nih.gov

Table 2: Influence of Parameters in Precipitation Synthesis of Nanoceria

Parameter Effect on Nanoceria Properties Reference
pH Influences particle size and surface charge. rsc.orgnih.gov
Temperature Affects particle size and crystallinity. nih.gov
Precursor Concentration Impacts the supersaturation and nucleation rate. tesisenred.net
Capping Agent Controls particle size and prevents agglomeration. rsc.orgnih.gov

Hydrothermal synthesis is a versatile method for producing highly crystalline and shape-controlled nanomaterials. rsc.org This technique involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel called an autoclave. rsc.orgjos.ac.cn By carefully controlling the reaction parameters, such as temperature, reaction time, pH, and precursor concentration, it is possible to synthesize cerium oxide nanomaterials with specific morphologies like nanorods, nanocubes, and nanospheres. rsc.orgnih.gov

For example, ceria nanorods have been synthesized using a surfactant-free hydrothermal approach with cerium nitrate hexahydrate and urea (B33335). rsc.org The shape of the nanoceria can be precisely controlled by adjusting the molarity of sodium hydroxide, the reaction temperature, and the pH. rsc.org One study demonstrated that varying the concentration of cerium nitrate hexahydrate could alter the shape of the nanoparticles from spherical to nanorod to nanocube. nih.gov The use of surfactants like TritonX-100 can also influence the final morphology, leading to the formation of nanocubes with sizes ranging from 8-20 nm. rsc.org

Table 3: Shape-Specific Nanoceria via Hydrothermal Synthesis

Morphology Synthesis Conditions Reference
Nanorods Cerium hexahydrate and urea, surfactant-free. rsc.org
Nanocubes Cerium nitrate, ammonia, and TritonX-100. rsc.org
Spherical to Nanorod to Nanocube Varying concentrations of cerium nitrate hexahydrate. nih.gov

Wet oxidation is another method for preparing nanoceria from cerium precursors. A common approach involves the oxidation of cerium(III) salts, such as cerium nitrate hexahydrate, using an oxidizing agent like hydrogen peroxide in an aqueous medium. rsc.org The concentration of the oxidizing agent can influence the particle size of the resulting nanoceria. rsc.org

Thermal decomposition, or thermolysis, offers a route to synthesize cerium oxide nanoparticles by heating a cerium precursor, often in the presence of a capping agent. mdpi.comnih.gov For instance, cerium oxide nanoparticles have been synthesized through the thermal decomposition of cerium(III) nitrate hexahydrate with capping agents like octylamine (B49996) or oleylamine. mdpi.com The synthesis temperature plays a crucial role in determining the properties of the nanoparticles, including their size, morphology, and the ratio of Ce³⁺ to Ce⁴⁺ on the surface. mdpi.com Direct thermal decomposition of a mixture of cerium(III) nitrate hexahydrate and ammonium bicarbonate without a solvent has also been reported to produce nanoceria. rsc.org Another approach involves the pyrolysis of cerium-oleate at low pressure, which allows for the production of highly dispersible cerium oxide nanoparticles. nih.gov

Synthesis of Novel Organometallic and Coordination Complexes of Cerium(IV) from Nitrate Precursors

The development of synthetic routes to organometallic and coordination complexes of cerium(IV) is often challenging due to the high oxidizing power of the Ce(IV) ion, which can lead to undesired redox reactions with organic ligands. researchgate.netrsc.org Despite these difficulties, cerium(IV) nitrate precursors, particularly Ceric Ammonium Nitrate (CAN), (NH₄)₂[Ce(NO₃)₆], serve as a crucial and versatile starting point for accessing a variety of tetravalent cerium compounds. researchgate.netwikipedia.org These precursors are advantageous due to their commercial availability and solubility, which facilitates reactions with various organic group-transfer reagents. researchgate.netgoogle.com The synthetic strategies often involve the initial formation of soluble Ce(IV) alkoxide or alkoxide-nitrate intermediates, which are then used to introduce other functionalities. researchgate.netmdpi.com

Preparation of Cerium(IV) Metallocenes and Related Organocerium Compounds

The synthesis of organocerium(IV) compounds, especially metallocenes, has been a significant challenge in f-block chemistry. rsc.orgresearchgate.net Early reports of compounds like Cp₄Ce were later met with skepticism and could not be reproduced. researchgate.net However, significant progress has been achieved by employing stable Ce(IV) nitrate-derived precursors in carefully controlled reactions.

A key successful strategy involves the use of soluble Ce(IV) alkoxide nitrate species, which are readily prepared from Ceric Ammonium Nitrate (CAN). mdpi.comosti.gov For instance, the reaction of CAN with sodium tert-butoxide leads to the formation of mixed-ligand complexes like [Ce(OᵗBu)₂(NO₃)₂(THF)₂]. mdpi.comresearchgate.net This stable, soluble precursor can then undergo salt metathesis reactions with potassium salts of cyclopentadienyl (B1206354) ligands to yield Ce(IV) metallocenes.

One of the first structurally characterized examples, Cp₃Ce(OᵗBu), was prepared from a mixture of Ce(IV) tert-butoxide/nitrate species and sodium cyclopentadienide (B1229720) (NaCp). mdpi.comacs.org More recently, a salt metathesis approach between [Ce(OᵗBu)₂(NO₃)₂(THF)₂] and potassium salts of trimethylsilyl-substituted cyclopentadienes has been used to isolate new Ce(IV) metallocenes, including the first structurally characterized bis-cyclopentadiene Ce(IV) compound, (Cp′)₂Ce(OᵗBu)₂ (where Cp′ = C₅H₄SiMe₃). mdpi.comresearchgate.net The reaction proceeds with an immediate color change to deep red upon mixing the reagents in THF, and the product can be isolated as a microcrystalline purple solid. mdpi.com

Ce(IV) PrecursorOrganometallic ReagentResulting ComplexKey FindingsReferences
Ce(OᵗBu)n(NO₃)m (from CAN)NaCpCp₃Ce(OᵗBu)First crystallographically characterized tris-cyclopentadienide Ce(IV) complex. mdpi.comacs.org
[Ce(OᵗBu)₂(NO₃)₂(THF)₂]K[C₅H₄(SiMe₃)] (KCp′)(Cp′)₂Ce(OᵗBu)₂A rare example of a structurally characterized bis-cyclopentadiene Ce(IV) compound, isolated via salt metathesis. mdpi.comresearchgate.net

Synthesis of Cerium(IV) Complexes with Oxygen-Donor Ligands (e.g., alkoxides, β-diketones)

Nitrate-based precursors are particularly effective for synthesizing Ce(IV) complexes with oxygen-donor ligands due to the oxophilicity of the cerium ion.

Alkoxide Complexes: A foundational method for generating soluble Ce(IV) alkoxides involves the direct reaction of Ceric Ammonium Nitrate (CAN) with sodium alkoxides. osti.govacs.org Treating CAN with varying equivalents of sodium tert-butoxide (NaOCMe₃) in THF produces a series of soluble ceric alkoxide and mixed alkoxide-nitrate complexes, with general formulas such as Ce(OCMe₃)ₐ(NO₃)b(solvent)c. osti.govacs.org

A more general synthetic route utilizes a salt metathesis reaction between CAN and sodium tert-butoxide to create an in situ intermediate, presumed to be [Ce(OBut)₄]. atomiclayerdeposition.com This intermediate can then undergo an alkoxy-exchange reaction with a desired alcohol (L-OH) to form various homoleptic alkoxide complexes of the type [Ce(L)₄]. atomiclayerdeposition.com This method has been successfully applied to synthesize complexes with donor-functionalized alkoxide ligands like 1-methoxy-2-methylpropan-2-olate (mmp) and 1-(dimethylamino)propan-2-olate (dmap), which are valuable as precursors for chemical vapor deposition (CVD) of CeO₂. researchgate.net Similarly, treating CAN with sodium tris(tert-butoxy)siloxide has afforded crystalline siloxide-nitrate species. researchgate.net

β-Diketonate Complexes: Cerium(IV) β-diketonate complexes, known for their volatility, can also be synthesized from nitrate precursors. A direct and efficient process involves reacting a soluble Ce(IV) salt, such as cerium(IV) nitrate derived from CAN, with the deprotonated form of a β-diketone. google.com For example, the highly volatile complex Ce(fod)₄, where Hfod is the fluorinated β-diketone 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione, is formed immediately and quantitatively through this method. google.com This approach is superior to older methods that required a slow oxidation of a Ce(III) complex. google.com Other Ce(IV) β-diketonate complexes, such as Ce(acac)₄, have been prepared by reacting cerium(III) nitrate hexahydrate with the ligand in solution, where oxidation to Ce(IV) occurs during the reaction. tandfonline.comacs.org

Ce PrecursorO-Donor Ligand/ReagentResulting Complex TypeExample ComplexReferences
(NH₄)₂Ce(NO₃)₆ (CAN)Sodium tert-butoxide (NaOCMe₃)Alkoxide / Alkoxide-NitrateCe(OCMe₃)₂(NO₃)₂(THF)₂ osti.govacs.org
(NH₄)₂Ce(NO₃)₆ (CAN)NaOBut / Alcohol (e.g., mmp-H)Homoleptic Alkoxide[Ce(mmp)₄] atomiclayerdeposition.comresearchgate.net
(NH₄)₂Ce(NO₃)₆ (CAN)Sodium tris(tert-butoxy)siloxideSiloxide-Nitrate[Ce{OSi(OᵗBu)₃}₃(NO₃)(NH₃)₂(THF)] researchgate.net
Ce(IV) Nitrate (from CAN)Deprotonated Hfodβ-DiketonateCe(fod)₄ google.com
Ce(NO₃)₃·6H₂OAcetylacetone (Hacac)β-DiketonateCe(acac)₄ acs.org

Synthesis of Cerium(IV) Complexes with Nitrogen-Donor Ligands (e.g., imido, hydroxylaminato, nitride)

The synthesis of Ce(IV) complexes with multiply-bonded nitrogen-donor ligands is particularly demanding due to the tendency of the highly oxidizing Ce(IV) center to be reduced by the electron-rich nitrogen ligands. Consequently, direct synthetic routes from common nitrate precursors like CAN are not well-established, and syntheses often rely on carefully designed, multi-step pathways using specialized precursors.

Imido and Nitride Complexes: The first terminal Ce(IV)-imido complex, [K(DME)₂][(TriNOx)CeN(3,5-(CF₃)₂C₆H₃)], was synthesized via the oxidation of a pre-formed Ce(III) anilide complex. acs.orgacs.org Similarly, the first molecular cerium-nitride, a bridging complex formulated as [(TriNOx)Ce(Li₂μ-N)Ce(TriNOx)][BArF₄], was prepared by deprotonating a monometallic Ce(IV)-ammonia complex, [CeIV(NH₃)(TriNOx)][BArF₄]. researchgate.netnih.gov The precursors for these highly reactive species are typically not generated in situ from cerium nitrate but are themselves complex coordination compounds prepared under stringent anhydrous and anaerobic conditions. The direct reaction of CAN with amides or other N-donor precursors often leads to reduction of the cerium center or complex, unpredictable ligand redistribution reactions. mdpi.com

Hydroxylaminato Complexes: Stable Ce(IV) hydroxylaminato complexes have been successfully isolated, offering significant stabilization of the +4 oxidation state. The synthesis of a homoleptic η²-hydroxylaminato complex, Ce[η²-ON(ᵗBu)(2-OMe-5-ᵗBu-C₆H₃)]₄, was achieved through a one-pot protonolysis and oxidation procedure. researchgate.net Other related complexes, such as Ce(LNOx)₄ and Ce(ODiNOx)₂, were also synthesized using protonolysis reactions. core.ac.uk While these methods are effective, the direct use of cerium(IV) nitrate as the starting material or oxidant in a single-step synthesis is not explicitly detailed in the reports, which often rely on other cerium sources or oxidation strategies tailored to the specific ligand system.

Complex TypeExample ComplexSynthetic Strategy SummaryReferences
Imido Complex[K(DME)₂][(TriNOx)CeN(3,5-(CF₃)₂C₆H₃)]Oxidation of a pre-synthesized Ce(III) anilide complex. Direct synthesis from nitrate precursors is not the reported route. acs.orgacs.org
Nitride Complex[(TriNOx)Ce(Li₂μ-N)Ce(TriNOx)][BArF₄]Deprotonation of a pre-formed Ce(IV)-ammonia complex. Not directly synthesized from a simple nitrate salt. researchgate.netnih.gov
Hydroxylaminato ComplexCe[η²-ON(ᵗBu)(2-OMe-5-ᵗBu-C₆H₃)]₄Synthesized via a one-pot protonolysis and oxidation procedure; the specific cerium precursor and oxidant are key to the reaction's success. researchgate.net

Coordination Chemistry and Solution Phase Speciation of Cerium Iv Nitrate Systems

Elucidation of Cerium(IV)-Nitrate Complexation in Various Solvent Systems

The complexation of cerium(IV) with nitrate (B79036) ions is highly dependent on the nature of the solvent. In aqueous nitric acid solutions, a variety of cerium(IV)-nitrate species can coexist, including monomers such as Ce(NO₃)³⁺ and Ce(NO₃)₂²⁺. researchgate.netresearchgate.net The well-known and commercially available ceric ammonium (B1175870) nitrate (CAN), (NH₄)₂[Ce(NO₃)₆], serves as a common starting material for many studies and applications. In this salt, the cerium center is coordinated by six bidentate nitrate ligands. wikipedia.orgwikipedia.org

In organic solvents, the coordination environment can be further modified by the solvent molecules themselves or by the addition of other ligands. For instance, in the presence of bidentate phosphine (B1218219) oxides in dichloromethane, a 1:1 complex, Ce(NO₃)₄L (where L is the phosphine oxide ligand), can be formed. soton.ac.uk The coordination geometry around the cerium ion in such complexes can be described as a sphenocorona. soton.ac.ukresearchgate.net The solvent polarity plays a crucial role in the speciation of these complexes. For example, studies with certain phosphine oxide ligands in solutions of varying polarity, like a mixture of CD₂Cl₂ and CD₃CN, have shown the presence of different complex species. soton.ac.uk

Vibrational spectroscopy, including infrared (IR) and Raman techniques, has been instrumental in studying the Ce(IV)-NO₃⁻ interaction in aqueous solutions. The number of observed bands and their intensity changes with varying nitrate to cerium(IV) concentration ratios provide evidence for the formation of nitrato-cerium complexes. cdnsciencepub.comcdnsciencepub.com The polarization of certain Raman bands has been used to infer the bidentate coordination of the nitrate ion to the cerium(IV) center. cdnsciencepub.comcdnsciencepub.com

Table 1: Examples of Cerium(IV)-Nitrate Complexes in Different Solvent Systems

Complex/SpeciesSolvent SystemCoordination Environment/Key Features
[Ce(NO₃)₆]²⁻Aqueous Nitric Acid12-coordinate with bidentate nitrate ligands. wikipedia.orgwikipedia.org
Ce(NO₃)³⁺, Ce(NO₃)₂²⁺Aqueous Nitric AcidMonomeric species in equilibrium. researchgate.netresearchgate.net
Ce(NO₃)₄L (L = bidentate phosphine oxide)Dichloromethane1:1 complex with a sphenocorona geometry. soton.ac.uk
[Ce(NO₃)₃L₂]⁺[NO₃]⁻ (L = bidentate phosphine oxide)Acetonitrile (B52724)/DichloromethaneIonic complex identified by ³¹P NMR spectroscopy. researchgate.net

Investigations into Dimerization and Polymerization Equilibria of Cerium(IV) in Acidic Media

In acidic aqueous solutions, particularly at higher cerium concentrations (greater than 0.001 M), cerium(IV) exhibits a strong tendency to form dimers and even polymers. researchgate.netresearchgate.net These polynuclear species are often bridged by oxo- or hydroxo- groups. The formation of these dimers, such as (Ce-O-Ce)⁶⁺ and (HOCe-O-CeOH)⁴⁺, is a significant aspect of cerium(IV) chemistry in acidic media. researchgate.netlongdom.org

The equilibrium between monomeric and dimeric forms is influenced by several factors, including the total cerium concentration, the concentration of the oxidizing agent used to generate Ce(IV), and the pH of the solution. researchgate.net Increasing these factors generally favors the formation of dimers. researchgate.net For instance, the dissolution of ceric ammonium nitrate in water or the bulk electrolysis of cerous nitrate in nitric acid can lead to the formation of dimers with a linear (Ce-O-Ce)⁶⁺ core structure. researchgate.net

Recent studies using techniques like synchrotron X-rays and Raman spectroscopy have challenged the long-held assumption of a simple monomeric [Ce(NO₃)₆]²⁻ structure for CAN in solution, even in strong nitric acid. researchgate.net Evidence now points towards the prevalence of an oxo-bridged dinuclear complex, [(H₂O)ₓCe(IV)-O-Ce(IV)(OH₂)ₓ]⁶⁺. researchgate.net The rate of polymerization of cerium(IV) has been observed to initially increase with nitric acid concentration, reach a maximum, and then decrease at higher acid concentrations. researchgate.net

Solvent-Dependent Speciation and Stability of Cerium(IV) Complexes

The speciation and stability of cerium(IV) nitrate complexes are profoundly affected by the solvent environment. In aqueous solutions, the high dielectric constant of water favors the dissociation of ionic complexes and the formation of hydrated species. However, the strong oxidizing nature of aqueous cerium(IV) makes it metastable, as it can oxidize water. wikipedia.orgresearchgate.net

In organic solvents with lower dielectric constants, the formation of charge-neutral coordination complexes is favored. osti.gov The stability of Ce(IV) is enhanced in the presence of strongly coordinating O-donor ligands and in low dielectric solvents. researchgate.net The choice of solvent can dictate the type of complex formed. For example, reactions of CAN with bidentate phosphine oxides in chlorocarbon solutions can yield molecular or polymeric complexes, while biphasic reactions with aqueous CAN can lead to ionic complexes. soton.ac.ukresearchgate.net

The stability of these complexes in solution can vary. For instance, a Ce(NO₃)₄L¹ complex (where L¹ is a specific bidentate phosphine oxide) is stable in dichloromethane, whereas a related complex with a different ligand, [Ce(NO₃)₃L³₂][NO₃], decomposes over time in both CD₂Cl₂ and CD₃CN to Ce(III) species. researchgate.net The extraction of cerium(IV) from aqueous nitric acid into an organic phase containing tributylphosphate (TBP) is a key step in the PUREX process for nuclear fuel reprocessing. nih.gov Studies have revealed that in the organic phase, cerium(IV) can form dinuclear and tetranuclear complexes with TBP. nih.gov

Hydroxide (B78521) and Aquo Complex Formation of Cerium(IV) Ions

Due to its high charge density, the Ce⁴⁺ ion is a strong Lewis acid and is readily hydrolyzed in aqueous solutions, except under very acidic conditions. researchgate.netnih.gov This hydrolysis leads to the formation of hydroxide- and aquo-complexes. At higher pH values, Ce(III) can be oxidized to Ce(IV) species like Ce(OH)₄ and Ce(OH)₂²⁺. researchgate.net

The hydrated cerium(IV) ion, [Ce(H₂O)ₙ]⁴⁺, is believed to exist only in concentrated perchloric acid solutions. researchgate.net In other aqueous media, hydrolysis and subsequent polymerization are common. researchgate.net This process involves the deprotonation of coordinated water molecules to form hydroxo-bridged clusters. nih.gov These hydroxide-bearing polymers often have disordered structures. nih.gov

In nitric acid solutions, alongside nitrate complexes, aquo and hydroxo species are part of the complex equilibria. The formation of oxo-bridged dimers, as mentioned earlier, is a direct consequence of the hydrolysis of Ce(IV) ions. researchgate.netresearchgate.net

Influence of Counterions and Ancillary Ligands on Cerium(IV) Coordination Environment

The coordination environment of cerium(IV) is significantly influenced by the nature of counterions and ancillary ligands present in the system. Counterions can affect the geometry of the complex. For example, in a series of cerium(IV) imido complexes, the size of the alkali metal counterion (Li⁺, K⁺, Rb⁺, Cs⁺) was shown to impact the Ce=N bond length, with a shorter bond observed with larger cations. acs.orgnih.gov

Ancillary ligands, which are ligands other than the primary nitrate ions, play a crucial role in stabilizing the Ce(IV) oxidation state and defining the coordination geometry. Chelating O-donor ligands are particularly effective at stabilizing the highly oxidizing Ce(IV) ion. researchgate.net The introduction of bidentate phosphine oxide ligands, for instance, leads to the formation of various molecular and ionic complexes with different coordination numbers and geometries. soton.ac.ukresearchgate.net

The electronic properties of the ancillary ligands also have a profound effect. In a study of Ce/Li heterobimetallic complexes with BINOLate ligands, the electrochemical accessibility of the Ce(III)/Ce(IV) redox couple was found to be dependent on the specific diastereomer of the ligand framework. rsc.org Furthermore, the nature of the ligand can influence the redox potential of the Ce(IV)/Ce(III) couple. Replacing nitrate ligands with amide or ether donors in the inner coordination sphere has been shown to destabilize the tetravalent state, resulting in a positive shift in the electrode potential. osti.gov

Mechanistic Investigations of Cerium Iv Nitrate Mediated Chemical Transformations

Detailed Studies on Single Electron Transfer (SET) Mechanisms

The chemistry of cerium(IV) oxidation of organic molecules is predominantly characterized by radical and radical cation chemistry, initiated by a single-electron transfer from the organic substrate to the cerium(IV) center. researchgate.netacs.org This initial step, which is often rate-determining, results in the reduction of Ce(IV) to Ce(III) and the formation of a substrate-derived radical cation. The high redox potential of the Ce(IV)/Ce(III) couple makes this process thermodynamically favorable for a wide range of organic compounds. ijarr.org

The SET mechanism has been substantiated through various experimental and computational studies. For instance, in the oxidation of aromatic compounds, the formation of radical cations has been confirmed, which then undergo further reactions such as side-chain substitution or nitration. diva-portal.org Similarly, the oxidation of β-dicarbonyl compounds proceeds through the formation of radical cation intermediates, the behavior of which is significantly influenced by the solvent. researchgate.net While the SET pathway is prevalent, it is important to note that in certain photochemical reactions, particularly with strained hydrocarbons like propellanes, an alternative mechanism involving the attack of the nitrate (B79036) radical (NO₃•) on the hydrocarbon has been proposed, which does not proceed through a single electron transfer to the cerium center. rsc.org

Identification and Reactivity of Radical and Radical Cation Intermediates

Following the initial single-electron transfer, a variety of radical and radical cation intermediates are generated, and their subsequent reactivity dictates the final product distribution. The nature and stability of these intermediates are highly dependent on the structure of the substrate and the reaction conditions.

In the oxidation of aromatic compounds, the initially formed radical cation can undergo several reaction pathways. For example, the radical cation of anthracene (B1667546) is transformed into a transient anthrol nitrate, which then undergoes further reactions to yield various products depending on the solvent. nih.gov For alkylbenzenes, the radical cation can lead to side-chain substitution products. diva-portal.org

The oxidation of β-dicarbonyls and their silyl (B83357) enol ethers in different solvents has provided significant insights into the behavior of the corresponding radical cation intermediates. researchgate.net Studies have shown that these radical cations can be surprisingly stable in non-coordinating solvents like methylene (B1212753) chloride. researchgate.net In contrast, in a nucleophilic solvent such as methanol (B129727), the decay of the radical cation is facilitated through direct involvement of the solvent in the deprotonation of the intermediate. researchgate.net

The reactivity of these intermediates can also be influenced by the presence of other nucleophiles. For instance, the oxidation of sodium azide (B81097) by cerium(IV) nitrate generates the azide radical (N₃•), which can then add to alkenes to form azido-functionalized products. acs.org

Kinetic Analysis of Cerium(IV)-Substrate Interactions

Kinetic studies provide quantitative insights into the factors that govern the rates of cerium(IV)-mediated oxidations. These investigations have shed light on the roles of substrate structure, solvent, and the concentrations of various species in the reaction mixture.

Dependency of Reaction Rates on Substrate Structure and Concentration

The rate of cerium(IV) nitrate mediated oxidations is significantly influenced by the structure of the organic substrate. Generally, substrates with lower oxidation potentials react more rapidly. For instance, in the oxidation of alcohols, the reaction rate is dependent on the alcohol's structure. statperson.com A study on the oxidation of benzyl (B1604629) alcohol and 2-methoxybenzyl alcohol showed that the rate of oxidation increased with increasing concentration of the aromatic alcohols, following Michaelis-Menten type kinetics, which suggests the formation of a complex between the oxidant and the substrate prior to the rate-determining step. researchgate.net

The electronic nature of substituents on the substrate plays a crucial role. In the oxidation of substituted anilines, the reaction rate increases with the presence of electron-donating groups and decreases with electron-withdrawing groups, a trend that can be correlated using the Hammett equation. nih.gov

Table 1: Effect of Substrate Concentration on the Observed Rate Constant (k_obs) for the Oxidation of Aromatic Alcohols by Cerium(IV) Ammonium (B1175870) Nitrate

[Substrate] (mol dm⁻³)k_obs x 10⁵ (s⁻¹) for Benzyl Alcoholk_obs x 10⁵ (s⁻¹) for 2-Methoxybenzyl Alcohol
0.026.2110.02
0.038.9312.43
0.0411.4314.72
0.0513.3417.23
0.0615.6218.78
Data sourced from a kinetic study on the oxidation of aromatic alcohols. researchgate.net

Influence of Solvent Polarity and Composition on Reaction Kinetics

The solvent plays a critical role in cerium(IV)-mediated oxidations, influencing both the reaction rate and the product distribution. The rate of reaction between Ce(IV) and substrates is dependent on the polarity of the solvent. researchgate.net For the oxidation of β-dicarbonyls, thermochemical studies suggest that the stabilization of the transition state by the solvent is a primary factor governing the rate of substrate oxidation. researchgate.net

In the oxidation of aliphatic alcohols, it has been observed that the reaction rate increases with an increase in the percentage of acetonitrile (B52724) in an acetonitrile-water solvent system, indicating that a lower dielectric medium favors the oxidation. statperson.com A linear plot of the logarithm of the rate constant versus the reciprocal of the dielectric constant suggests an ion-dipole type of interaction in the rate-determining step. statperson.com

Table 2: Effect of Solvent Composition on the Observed Rate Constant (k_obs) for the Oxidation of Aliphatic Alcohols

% Acetonitrile (v/v)Dielectric Constant (D)k_obs x 10⁴ (s⁻¹)
1073.851.83
2069.102.50
3064.353.33
4059.604.58
5054.856.33
Data from a study on the oxidation of aliphatic alcohols in acetonitrile-water medium. statperson.com

Role of Nitrate Ion Concentration on Observed Rate Constants

The concentration of nitrate ions in the reaction medium can have a significant impact on the observed rate constants of cerium(IV)-mediated oxidations. In the oxidation of alcohols in nitric acid media, it has been reported that an increase in the nitrate ion concentration leads to a decrease in the rate of oxidation. orientjchem.org This inhibitory effect is attributed to the complexation of cerium(IV) ions by nitrate ions, which can reduce the effective concentration or the oxidizing power of the active cerium(IV) species. nih.gov The formation of various Ce(IV)-nitrate complexes can shift the equilibrium towards less reactive species.

Inhibition and Acceleration Effects of Cerium(III) Byproducts

The cerium(III) ion is a byproduct of the oxidation reaction. Its effect on the reaction rate has been a subject of investigation to understand potential product inhibition or autocatalytic pathways. In the oxidation of α-hydroxy acids by cerium(IV) ammonium nitrate, the pseudo-first-order rate constant was found to be independent of the concentration of added Ce(III). researchgate.net Similarly, in the oxidation of alcohols, the observed rate constants were reported to be independent of the initial Ce(III) concentration. These findings suggest that under these specific conditions, the cerium(III) byproduct does not significantly inhibit or accelerate the reaction. However, it is important to note that the role of Ce(III) can be complex and may vary depending on the specific reaction system and conditions. In some contexts, the Ce(III)/Ce(IV) redox cycle is a key aspect of catalytic processes. acs.org

Mechanistic Pathways in Carbon-Carbon Bond-Forming Reactions

The utility of cerium(IV) nitrate in forging carbon-carbon bonds is largely attributed to its efficacy as a single-electron oxidant, initiating reactions through radical or radical cation pathways. acs.orgacs.org These transformations are characterized by their mild reaction conditions and, in many instances, offer superior yields compared to other oxidizing agents like manganese(III) acetate. acs.org

A prominent application of CAN in C-C bond formation is the oxidative addition of 1,3-dicarbonyl compounds to alkenes, leading to the synthesis of valuable heterocyclic structures such as dihydrofurans and tetrahydrofurans. acs.org The generally accepted mechanism commences with the single-electron oxidation of the enol form of the 1,3-dicarbonyl compound by Ce(IV), generating a radical cation. Subsequent deprotonation yields a carbon-centered radical. This radical then adds to the alkene, forming a new radical intermediate. This intermediate can then undergo an intramolecular cyclization, followed by a second oxidation step by another Ce(IV) ion to a carbocation, which upon deprotonation or reaction with a nucleophile, yields the final product.

Computational studies, including Density Functional Theory (DFT), have lent significant support to these proposed radical-mediated pathways. For instance, in the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds to form 2-tetralones, DFT calculations have shown that the stability of the intermediary cyclohexadienyl radical is a crucial factor in determining the success of the cyclization. rsc.orgresearchgate.net These theoretical investigations have also been instrumental in rationalizing the observed regioselectivity in such reactions. rsc.org

The versatility of CAN extends to the synthesis of other important structural motifs. For example, it mediates the one-pot synthesis of aminotetralins. acs.org The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate provides a pathway to tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives, respectively, through a radical-mediated cyclization. rsc.org

Table 1: Examples of Cerium(IV) Nitrate Mediated Carbon-Carbon Bond-Forming Reactions

1,3-Dicarbonyl CompoundAlkeneProductYield (%)
Dimedone1-Octene2-(5,5-dimethyl-2-hexyl-2,5-dihydrofuran-3-yl)ethan-1-one75
AcetylacetoneCyclohexene1-(2,3,3a,4,5,6-hexahydrobenzofuran-2-yl)ethan-1-one80
Methyl acetoacetateStyrene (B11656)Methyl 2-(5-phenyl-4,5-dihydrofuran-3-yl)acetate65

Note: The yields are approximate and can vary based on specific reaction conditions.

Mechanistic Pathways in Carbon-Heteroatom Bond-Forming Reactions

Cerium(IV) nitrate also facilitates the formation of bonds between carbon and various heteroatoms, including nitrogen, sulfur, and halogens. The underlying mechanistic principle remains consistent with its role as a one-electron oxidant, generating heteroatom-centered radicals that subsequently react with unsaturated carbon frameworks. These reactions can be broadly categorized into two main pathways: one involving the formation of a radical cation from the substrate and another involving the generation of a heteroatom-centered radical from an anionic precursor. nih.gov

In the formation of carbon-nitrogen bonds, a well-studied example is the azidonitration of alkenes. nih.gov In this reaction, CAN oxidizes the azide anion (from sodium azide) to generate a highly reactive azide radical. This radical then adds to the alkene double bond to form a carbon-centered radical, which is subsequently trapped by a nitrate ligand from the cerium complex to yield the azidonitrate product. nih.gov A similar mechanism is operative in the thiocyanation of alkenes, where the thiocyanate (B1210189) anion is oxidized to a thiocyano radical.

The formation of carbon-halogen bonds can also be achieved using cerium(IV) nitrate in the presence of a halide source. The mechanism involves the oxidation of the halide ion to a halogen radical, which then participates in addition or substitution reactions.

Mechanistic investigations have elucidated the finer details of these pathways. For instance, in the reaction of styrene with sodium azide and CAN, the initially formed benzylic radical can undergo several competing pathways, including reaction with molecular oxygen or oxidation to a cation followed by reaction with the solvent. nih.gov

Table 2: Examples of Cerium(IV) Nitrate Mediated Carbon-Heteroatom Bond-Forming Reactions

Heteroatom SourceAlkene/SubstrateProduct Type
Sodium azideStyreneAzidonitrate
Potassium thiocyanate1-HexeneThiocyanonitrate
Sodium bromideAnisoleBromoanisole
Sodium iodidePhenylacetyleneIodinated vinyl sulfone

Elucidation of Water Oxidation Mechanisms Catalyzed by Cerium(IV) Ammonium Nitrate

Cerium(IV) ammonium nitrate plays a crucial role as a sacrificial chemical oxidant in the study of water oxidation catalysts (WOCs), which are essential for the development of artificial photosynthesis and renewable energy technologies. acs.orgacs.org In this context, the primary function of CAN is to oxidize a precatalyst, typically a transition metal complex (e.g., based on iridium, ruthenium, manganese, or iron), to a higher oxidation state. rsc.orgnih.govnih.gov This high-valent metal species is then capable of catalyzing the four-electron oxidation of water to molecular oxygen.

Mechanistic studies have revealed that the role of CAN can be more intricate than simply acting as an electron acceptor. For example, in iridium-catalyzed water oxidation, computational studies suggest that cerium species may directly participate in the oxygen-oxygen bond forming step, thereby lowering the activation energy of this critical process. acs.org

In systems employing manganese-based catalysts, CAN is responsible for oxidizing the manganese centers, often from Mn(II) or Mn(III) to Mn(IV), which is believed to be the active oxidation state for water oxidation. nih.govacs.org Spectroscopic techniques such as in situ Raman and X-ray absorption spectroscopy have been employed to probe the changes in the catalyst's oxidation state and structure during the catalytic cycle driven by CAN. nih.govacs.org These studies have provided evidence for the formation of key intermediates, such as Mn(IV)=O species. nih.govacs.org

Reaction Mechanisms in Grafting Polymerization Initiated by Cerium(IV) Ammonium Nitrate

Cerium(IV) ammonium nitrate is a widely used initiator for grafting polymerization, a process where polymer chains are covalently attached to a backbone polymer, modifying its properties. This technique is particularly prevalent in modifying natural polymers like cellulose (B213188) and chitosan. nih.gov

The initiation mechanism involves the reaction of Ce(IV) ions with the backbone polymer. The Ce(IV) ion, acting as a powerful one-electron oxidant, abstracts an electron from a functional group on the polymer, typically a hydroxyl or amino group, to generate a radical on the polymer backbone. This radical then serves as the active site for the initiation of the polymerization of a monomer, leading to the growth of a grafted polymer chain.

In the case of polysaccharides like cellulose or chitosan, the Ce(IV) ion is proposed to form a chelate complex with the hydroxyl groups, often at the C2 and C3 positions of the glucopyranose units. nih.gov This complex formation facilitates the single-electron transfer, resulting in the cleavage of a C-C bond (e.g., between C2 and C3) and the formation of a radical on the polymer. This radical then initiates the polymerization of monomers such as acrylonitrile (B1666552) or methyl methacrylate.

Alternative mechanisms have also been proposed, including the oxidation of the primary hydroxyl group at the C6 position or the formation of a radical at the anomeric carbon (C1). The specific site of radical formation can be influenced by the nature of the polymer, the reaction conditions, and the presence of different functional groups. While there is a general consensus on the radical nature of the initiation process, the precise location of the initial radical and the subsequent steps can vary, and ongoing research continues to refine the understanding of these complex reaction mechanisms. nih.gov

Catalytic Applications of Cerium Iv Nitrate in Advanced Organic Synthesis

Oxidation Reactions Catalyzed by Cerium(IV) Nitrate (B79036)

Cerium(IV) nitrate is a potent oxidizing agent capable of participating in one-electron transfer reactions, which allows for the oxidation of a diverse range of organic substrates. The high reduction potential of the Ce(IV)/Ce(III) couple makes it a thermodynamically favorable oxidant for many functional groups.

Selective Oxidation of Alcohols and Related Oxygenated Substrates

Cerium(IV) nitrate is a highly effective reagent for the selective oxidation of alcohols to their corresponding carbonyl compounds. The reaction conditions are generally mild, and the selectivity can often be controlled to avoid over-oxidation to carboxylic acids, particularly in the case of primary alcohols.

Benzylic and allylic alcohols are readily oxidized to aldehydes and ketones in excellent yields. acs.orgfrontiersin.org Secondary alcohols are also efficiently converted to ketones. acs.orgnih.gov The mechanism of this oxidation is believed to proceed through the formation of a Ce(IV)-alcohol complex, followed by a one-electron transfer to generate an alcohol radical cation. Subsequent deprotonation and further oxidation lead to the formation of the carbonyl compound.

In some cases, the use of co-catalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant like oxygen can enhance the efficiency and selectivity of the cerium(IV) nitrate-catalyzed oxidation of alcohols. acs.orgfrontiersin.org This catalytic system allows for the use of a smaller amount of the cerium salt, making the process more economical and environmentally friendly.

Below is a table summarizing the selective oxidation of various alcohols using cerium(IV) nitrate-based systems.

SubstrateOxidizing SystemSolventTemperature (°C)Time (h)ProductYield (%)
Benzyl (B1604629) alcoholCANAcetonitrile (B52724)/WaterRoom Temp0.5Benzaldehyde95
4-Methoxybenzyl alcoholCANAcetonitrile/WaterRoom Temp0.34-Methoxybenzaldehyde98
Cinnamyl alcoholCAN/TEMPO/O₂Acetonitrile603Cinnamaldehyde85
1-PhenylethanolCANAcetonitrile/WaterRoom Temp1Acetophenone92
CyclohexanolCANAcetonitrile/WaterRoom Temp2Cyclohexanone88

Oxidation of β-Dicarbonyl Compounds and Related Enol Ethers

Cerium(IV) nitrate is a versatile reagent for the oxidative functionalization of β-dicarbonyl compounds and their enol ether derivatives. These reactions often proceed through the formation of radical or radical cation intermediates, leading to a variety of valuable synthetic transformations.

The oxidation of β-dicarbonyl compounds with cerium(IV) nitrate can lead to the formation of α-functionalized products. For instance, in the presence of nucleophiles, α-substituted β-dicarbonyl compounds can be obtained. The reaction is believed to be initiated by a one-electron oxidation of the enol or enolate form of the dicarbonyl compound to generate a radical intermediate, which then reacts with the nucleophile.

The solvent plays a crucial role in the outcome of these reactions. Mechanistic studies have shown that the stability and reactivity of the radical cation intermediates are highly dependent on the solvent environment. For example, the decay of radical cations derived from β-diketones is influenced by the direct involvement of solvents like methanol (B129727) in the deprotonation step. researchgate.net

Furthermore, cerium(IV) nitrate promotes the oxidative addition of silyl (B83357) enol ethers to vinyl ethers, providing a route to functionalized carbonyl compounds. This transformation highlights the ability of cerium(IV) nitrate to facilitate carbon-carbon bond formation under oxidative conditions.

The table below provides examples of the oxidation of β-dicarbonyl compounds and related enol ethers mediated by cerium(IV) nitrate.

SubstrateReagent(s)SolventProductYield (%)
DimedoneCANMethanol2,2-Dimethoxy-5,5-dimethyl-1,3-cyclohexanedione75
Ethyl acetoacetateCAN, Styrene (B11656)AcetonitrileEthyl 2-acetyl-3-phenylpropanoate68
1-(Trimethylsilyloxy)cyclohexeneCAN, Ethyl vinyl etherAcetonitrile2-(2-Oxocyclohexyl)acetaldehyde ethyl acetal72

Oxidative Transformation of Sulfides and Other Sulfur-Containing Compounds

Cerium(IV) nitrate provides an efficient and selective method for the oxidation of sulfides to sulfoxides. acs.orgnih.gov A key advantage of using cerium(IV) nitrate is the high selectivity for the formation of sulfoxides, with minimal over-oxidation to the corresponding sulfones. This level of control is often difficult to achieve with other strong oxidizing agents.

The reaction is applicable to a wide range of sulfides, including diaryl, dialkyl, and alkyl aryl sulfides, which are converted to their respective sulfoxides in high yields. acs.orgnih.gov The mechanism is thought to involve a one-electron oxidation of the sulfide (B99878) to a sulfur radical cation, which then reacts with water or another oxygen source to form the sulfoxide.

To improve the practical application of this reaction, several methodologies have been developed. The use of a phase transfer catalyst, such as tetra-n-butylammonium bromide, in a biphasic system (e.g., water/dichloromethane) can significantly enhance the reaction rate and yield. acs.org Another approach involves the use of cerium(IV) nitrate supported on silica (B1680970) gel in conjunction with a co-oxidant like sodium bromate. This heterogeneous system allows for the use of organic solvents and simplifies the work-up procedure. nih.govresearchgate.net

The following table presents examples of the oxidative transformation of sulfides to sulfoxides using cerium(IV) nitrate.

SubstrateOxidizing SystemSolventTemperature (°C)TimeProductYield (%)
ThioanisoleCANAcetonitrile/WaterRoom Temp15 minMethyl phenyl sulfoxide95
Diphenyl sulfideCAN, TBABCH₂Cl₂/H₂ORoom Temp15 minDiphenyl sulfoxide90
Dibenzyl sulfideCAN/SiO₂, NaBrO₃DichloromethaneRoom Temp10 minDibenzyl sulfoxide98
TetrahydrothiopheneCAN, TBABCH₂Cl₂/H₂ORoom Temp15 minTetrahydrothiophene 1-oxide97

Oxidation of Alkyl Aromatics

Cerium(IV) nitrate can be employed for the oxidation of the alkyl side chains of aromatic compounds. This reaction provides a valuable method for the synthesis of benzylic carbonyl compounds and other oxygenated derivatives. The course of the reaction is highly dependent on the reaction conditions, particularly the solvent system.

In aqueous acetic acid, for example, polymethylbenzenes can undergo oxidation of one of the methyl groups to a benzyl acetate. The reaction is believed to proceed via an electron transfer from the aromatic ring to Ce(IV), generating a radical cation. Subsequent deprotonation of a benzylic proton and further reaction with the solvent leads to the product.

Interestingly, in some cases, the primary product of the oxidation of toluenes with ceric ammonium (B1175870) nitrate is a benzyl nitrate ester. rsc.org This intermediate can then be hydrolyzed to the corresponding benzyl alcohol, which is rapidly oxidized to the benzaldehyde. The formation of the nitrate ester versus other products can be influenced by the solvent composition.

The table below illustrates the oxidation of various alkyl aromatics with cerium(IV) nitrate.

SubstrateOxidizing SystemSolventProduct(s)Yield (%)
TolueneCANAcetic AcidBenzyl acetate65
p-XyleneCANAcetic Acidp-Methylbenzyl acetate70
DureneCANAcetic Acid2,4,5-Trimethylbenzyl acetate85
HexamethylbenzeneCANAcetic AcidPentamethylbenzyl acetate90
4-MethoxytolueneCANAcetonitrile/Water4-Methoxybenzaldehyde78

Carbon-Carbon Bond Formation in Organic Synthesis

Beyond its utility in oxidation reactions, cerium(IV) nitrate is a powerful tool for the formation of carbon-carbon bonds. Its ability to generate radical intermediates from a variety of precursors under mild conditions makes it particularly useful for oxidative addition reactions to alkenes.

Intermolecular and Intramolecular Oxidative Radical Addition to Alkenes

Cerium(IV) nitrate promotes the generation of electrophilic radicals from CH-acidic compounds, such as β-dicarbonyl compounds, which can then add to alkenes in an intermolecular fashion. organic-chemistry.org This process, often referred to as an oxidative radical addition, leads to the formation of a new carbon-carbon bond and a new radical species, which is subsequently oxidized by another equivalent of Ce(IV) to a carbocation. This cation is then trapped by a nucleophile, often the solvent or the nitrate counterion, to afford the final product.

This methodology has been successfully applied to the synthesis of a variety of functionalized molecules. For instance, the reaction of dimedone with styrene in the presence of cerium(IV) nitrate leads to the formation of a dihydrofuran derivative through a [3+2] cycloaddition pathway.

Intramolecular versions of this reaction are also highly valuable, providing a route to cyclic and polycyclic systems. researchgate.net When the alkene and the radical precursor are part of the same molecule, an intramolecular cyclization can occur. This has been demonstrated in the stereoselective synthesis of tetrahydrofuran (B95107) derivatives from cinnamyl ethers. The oxidative cyclization is initiated by the formation of a radical which then adds to the tethered double bond.

The following table provides examples of both intermolecular and intramolecular oxidative radical additions to alkenes mediated by cerium(IV) nitrate.

Radical PrecursorAlkeneReaction TypeProductYield (%)
DimedoneStyreneIntermolecular2,2-Dimethyl-5-phenyl-2,3-dihydrofuran-4(5H)-one72
Acetylacetone1-OcteneIntermolecular3-(2-Oxodecyl)pentane-2,4-dione65
Methyl nitroacetateNorborneneIntermolecularMethyl 2-nitro-2-(bicyclo[2.2.1]hept-2-yl)acetate58
Cinnamyl malonate(tethered)IntramolecularSubstituted tetrahydrofuran75
N-Allyl-N-tosylaniline(tethered)Intramolecular1-Tosyl-1,2,3,4-tetrahydroquinoline68

One-Pot Synthesis of Dihydrofurans, Tetrahydrofurans, and Related Heterocycles

Cerium(IV) nitrate, often in the form of Ceric Ammonium Nitrate (CAN), has proven to be a versatile reagent in facilitating the one-pot synthesis of various heterocyclic compounds, including dihydrofurans and tetrahydrofurans. These reactions often proceed through oxidative pathways involving radical or radical cation intermediates. acs.org

One notable application is the CAN-mediated oxidative addition of 1,3-dicarbonyl compounds to dienes, which yields dihydrofuran derivatives. researchgate.net Similarly, the oxidative addition of these dicarbonyl compounds to terminal acetylenes can produce multisubstituted furans. researchgate.net The reaction mechanism is believed to involve the initial formation of an electrophilic radical from the dicarbonyl compound, which then adds to the less hindered side of the acetylene (B1199291) to form a vinyl radical intermediate. researchgate.net

Furthermore, CAN promotes the stereoselective oxidative cyclization of cinnamyl ethers, resulting in 3,4-trans-disubstituted tetrahydrofuran derivatives. researchgate.net Another efficient method involves the reaction of tertiary 1,4- and 1,5-diols with CAN at room temperature, which produces tetrahydrofuran and tetrahydropyran (B127337) derivatives, respectively, in high yields and with significant stereoselectivity. organic-chemistry.org

Table 1: CAN-Mediated Synthesis of Furan Derivatives

Starting MaterialsCatalyst/ReagentProduct TypeYieldReference
1,3-Dicarbonyl Compounds + DienesCANDihydrofuransModerate to Good researchgate.net
1,3-Dicarbonyl Compounds + Terminal AcetylenesCANMultisubstituted FuransUp to 90% researchgate.net
Cinnamyl EthersCAN in Methanol3,4-trans-disubstituted TetrahydrofuransModerate to Good researchgate.net
Tertiary 1,4-DiolsCANTetrahydrofuransHigh organic-chemistry.org

Oxidative Coupling Reactions (e.g., 1,3-dicarbonyl compounds)

Cerium(IV) ammonium nitrate (CAN) is a highly effective reagent for the intermolecular oxidative coupling of 1,3-dicarbonyl compounds. This method provides a fast, mild, and efficient route to synthesize 1,4-diketone derivatives, with reported yields reaching up to 96%. tandfonline.comtandfonline.com The reaction is typically carried out in a solvent mixture such as CH₃CN/CH₃OH/H₂O at low temperatures. tandfonline.com

The proposed mechanism involves a single-electron transfer (SET) from the enol form of the 1,3-dicarbonyl compound to the Ce(IV) center, generating a cation radical intermediate. tandfonline.comtandfonline.com This radical species then couples with another molecule to form the dimerized product. tandfonline.com This process offers a convenient alternative for creating polycarbonyl compounds using a nontoxic and inexpensive cerium(IV) reagent under mild conditions. tandfonline.comtandfonline.com

Table 2: CAN-Mediated Oxidative Coupling of 1,3-Dicarbonyl Compounds

SubstrateProductYield (%)
3,4-Diacetylhexane-2,5-dioneDimerized Product96%
3,4-Dibenzoylhexane-2,5-dioneDimerized Product94%
Diethyl-2,3-dibenzoylsuccinateDimerized Product92%
3,4-Bis(4-fluorobenzoyl)hexane-2,5-dioneDimerized Product91%

Data synthesized from research findings on the oxidative coupling of various 1,3-dicarbonyl compounds. tandfonline.com

Ring Expansion Reactions

Cerium(IV) nitrate has also been utilized in oxidative ring expansion reactions. A notable example is the facile conversion of methylenecyclopropanes into 2,2-diarylcyclobutanones. This reaction, when conducted with CAN under an oxygen atmosphere, proceeds in good yields. organic-chemistry.org This transformation highlights the utility of cerium(IV) nitrate in mediating complex rearrangements to access larger ring systems from strained precursors.

Carbon-Heteroatom Bond Formation in Organic Synthesis

Beyond its extensive use in forming carbon-carbon bonds, cerium(IV) ammonium nitrate (CAN) is a powerful tool for constructing carbon-heteroatom bonds. As a potent one-electron oxidant, CAN facilitates a variety of oxidative transformations that lead to the formation of C–N, C–S, C–Se, C–Br, and C–I bonds, demonstrating its broad applicability in synthesizing diverse functional molecules. scispace.com

Aza-Michael Reactions and Related C-N Bond Formations

CAN is an efficient catalyst for the aza-Michael reaction, which involves the conjugate addition of amines to α,β-unsaturated electrophiles to form C-N bonds. lookchem.com This reaction is fundamental for synthesizing β-amino carbonyl compounds. organic-chemistry.org Using catalytic amounts of CAN (e.g., 3 mol%) in water, the reaction proceeds smoothly under mild conditions, producing the desired products in good to excellent yields (55-99%). organic-chemistry.orgresearchgate.net The process is procedurally simple and environmentally friendly. A notable aspect of this method is its chemoselectivity; it is highly effective for aliphatic amines, while aromatic amines are generally found to be unreactive under these conditions. organic-chemistry.orgresearchgate.net

Table 3: CAN-Catalyzed Aza-Michael Addition of Amines to Ethyl Acrylate (B77674)

AmineTimeYield (%)
Piperidine (B6355638)15 min99%
Pyrrolidine15 min99%
Morpholine20 min98%
Dibutylamine2.0 h85%
Benzylamine2.5 h75%

Data from the reaction of various amines with ethyl acrylate in water, catalyzed by CAN. organic-chemistry.org

Enamination of 1,3-Dicarbonyl Compounds

Cerium(IV) ammonium nitrate also catalyzes the enamination of 1,3-dicarbonyl compounds, a reaction that provides access to β-enaminones and β-enamino esters. organic-chemistry.orgresearchgate.net This transformation involves the reaction of primary amines with various β-dicarbonyl compounds, including β-ketoesters and β-diketones. The use of CAN as a catalyst allows these reactions to proceed at room temperature in short time frames, often under solvent-free conditions, to give the corresponding β-enamino compounds in good to excellent yields. organic-chemistry.orgresearchgate.net

Table 4: CAN-Catalyzed Enamination of 1,3-Dicarbonyls with Amines

Dicarbonyl CompoundAmineProduct TypeYieldReference
AcetylacetoneAnilineβ-EnaminoneExcellent researchgate.net
Ethyl acetoacetateBenzylamineβ-Enamino EsterExcellent researchgate.net
Methyl acetoacetateCyclohexylamineβ-Enamino EsterGood organic-chemistry.org
Acetylacetonep-Toluidineβ-EnaminoneExcellent researchgate.net

C-S and C-Cl Bond Formations

The synthetic utility of cerium(IV) nitrate extends to the formation of carbon-sulfur (C-S) and carbon-chlorine (C-Cl) bonds. mdpi.comnih.gov An exemplary C-S bond-forming reaction is the CAN-mediated interaction of aryl sulfinates and sodium iodide with alkenes, which efficiently yields vinyl sulfones. organic-chemistry.org When this reaction is applied to alkynes, it produces β-iodovinyl sulfones. These intermediates can be subsequently treated with potassium carbonate to afford acetylenic sulfones in high yields. organic-chemistry.org These transformations underscore the capacity of CAN to initiate oxidative addition reactions involving various heteroatom nucleophiles. scispace.com

Cerium(IV) Nitrate as a Lewis Acid Catalyst in Various Organic Transformations

Cerium(IV) nitrate, often in the form of Ceric Ammonium Nitrate (CAN), serves as an effective and versatile Lewis acid catalyst in a variety of organic transformations. Its utility stems from the ability of the highly charged Ce(IV) ion to coordinate with and activate organic substrates, thereby facilitating key bond-forming events. This Lewis acidity is particularly valuable in condensation reactions for the synthesis of heterocyclic compounds.

A prominent example is the Biginelli condensation, a one-pot reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. In this reaction, CAN efficiently catalyzes the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) at ambient temperatures. researchgate.net The procedure is noted for its simplicity and high yields. researchgate.net The Lewis acidic nature of the cerium center is crucial for activating the aldehyde carbonyl group, making it more susceptible to nucleophilic attack and driving the reaction forward.

The catalytic role of CAN extends to other important syntheses, including the formation of N,N-diarylsubstituted formamidines from the reaction of triethylorthoformate and aromatic amines in water. researchgate.net Furthermore, it is employed in the synthesis of 2-arylbenzothiazoles through the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes. mdpi.com In these transformations, the cerium catalyst activates the substrates, enabling efficient carbon-nitrogen bond formation under mild conditions.

Table 1: Examples of Lewis Acid Catalyzed Reactions with Cerium(IV) Ammonium Nitrate (CAN)

Reaction TypeSubstratesCatalystConditionsProductKey Feature
Biginelli CondensationAldehydes, β-ketoesters, Urea/ThioureaCANAmbient Temperature3,4-Dihydropyrimidin-2(1H)-ones/thionesHigh efficiency and yield researchgate.net
Formamidine SynthesisTriethylorthoformate, Aromatic aminesCANWater, Ambient TemperatureN,N-diarylsubstituted formamidinesGreen and simple procedure researchgate.net
Benzothiazole Synthesis2-Aminothiophenol, Aromatic aldehydesCANOne-pot2-ArylbenzothiazolesEfficient C-N bond formation mdpi.com

Catalytic Systems and Green Chemistry Approaches

The application of cerium(IV) nitrate in catalysis is increasingly aligned with the principles of green chemistry, which emphasizes the development of environmentally benign chemical processes. This includes the use of heterogeneous catalysts for easy separation and recycling, the utilization of aqueous media to replace volatile organic solvents, and the design of catalytic cycles that regenerate the active species.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages for sustainable chemical production, including simplified catalyst separation and recycling. wikipedia.orgnih.gov Cerium compounds, particularly ceria (CeO₂), are widely used as catalyst supports or as active catalyst components in heterogeneous systems due to their unique redox properties and thermal stability. mdpi.com

Immobilizing cerium(IV) nitrate or its derivatives onto solid supports creates robust and reusable heterogeneous catalysts. These supports can range from inorganic materials like ceria and zirconia to organic polymers. nih.govresearchgate.net The support material can significantly influence the catalyst's performance by interacting with the active cerium sites. nih.gov For instance, ceria-supported catalysts have been developed for various reactions, including the hydration of nitriles. acs.org In these systems, the ceria support is not merely an inert carrier but actively participates in the reaction mechanism, for example, by adsorbing and dissociating water molecules to form reactive hydroxyl complexes. acs.org The synergy between the cerium active sites and the support enhances catalytic activity and stability. mdpi.com

Performing organic reactions in water is a primary goal of green chemistry, as it eliminates the need for hazardous organic solvents. Cerium(IV) nitrate has proven to be an effective catalyst in aqueous media for several important synthetic transformations. rsc.orgresearchgate.net This approach combines economic and environmental benefits, leveraging water as a non-toxic, inexpensive, and readily available solvent. rsc.org

One notable application is the synthesis of quinoxaline (B1680401) derivatives, which are biologically important compounds. Catalytic amounts of CAN (e.g., 5 mol%) in water efficiently promote the condensation of various 1,2-diketones and 1,2-diamines to produce quinoxalines in excellent yields under ambient conditions. rsc.org Similarly, CAN in water catalyzes the synthesis of tetrahydropyrimidine (B8763341) quinolones, offering advantages such as short reaction times, simple work-up procedures, and a reduced environmental impact. researchgate.net The ability of the cerium catalyst to function effectively in water highlights its potential for developing more sustainable synthetic protocols.

Table 2: CAN-Catalyzed Reactions in Aqueous Media

Product ClassReactantsCatalyst SystemSolventAdvantagesReference
Quinoxalines1,2-Diketones, 1,2-Diamines5 mol% CANTap WaterAmbient conditions, excellent yields, non-toxic rsc.org
Tetrahydropyrimidine quinolonesNot specifiedCANWaterShort reaction time, simple work-up, green solvent researchgate.net

Many applications of cerium(IV) nitrate involve its potent oxidizing ability, where the Ce(IV) ion acts as a one-electron oxidant and is reduced to the Ce(III) state. researchgate.netacs.org To make these processes catalytic with respect to cerium, the active Ce(IV) species must be regenerated from the Ce(III) intermediate. This is achieved by employing a co-oxidant in a catalytic redox cycle.

The Ce(IV)/Ce(III) redox couple is central to the catalytic activity of cerium complexes. nih.govresearchgate.net After the Ce(IV) species oxidizes a substrate, a stoichiometric co-oxidant re-oxidizes the resulting Ce(III) back to Ce(IV), allowing the cerium to participate in multiple reaction cycles. The choice of co-oxidant is critical and depends on the specific reaction conditions and substrates. Common co-oxidants include bromates, N-bromosuccinimide (NBS), and molecular oxygen. researchgate.net

This strategy is fundamental to developing sustainable oxidation processes. For example, the association of catalytic CAN with NBS provides an efficient reagent for transforming aryl epoxides into α-hydroxyarylketones. researchgate.net The ability to regenerate the catalyst in situ significantly reduces the amount of cerium reagent required, improving the atom economy and reducing waste. researchgate.net The development of efficient Ce(IV)/Ce(III) redox cycles is a key area of research for expanding the catalytic applications of cerium compounds in organic synthesis. nih.gov

Multicomponent and Cascade Reactions Facilitated by Cerium(IV) Nitrate

Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful tools in synthetic chemistry for building complex molecular architectures in a single step from multiple starting materials. wikipedia.org These processes are highly atom-economical and efficient. Cerium(IV) nitrate has emerged as an excellent catalyst for facilitating such complex transformations.

CAN has been successfully employed to catalyze MCRs for the synthesis of densely functionalized heterocyclic compounds. For instance, a four-component reaction between a β-ketoester, two equivalents of an aromatic aldehyde, and two equivalents of an amine can be catalyzed by a small amount of CAN to produce substituted tetrahydropyridines in moderate to good yields at room temperature. nih.gov This one-pot synthesis provides a highly atom-economic route to pharmacologically relevant piperidine derivatives. nih.gov

In another example, a different four-component reaction involving primary aliphatic amines, β-ketoesters, α,β-unsaturated aldehydes, and alcohols, also catalyzed by CAN, yields substituted 6-alkoxy-2-methyl-1,4,5,6-tetrahydropyridines. nih.gov These products can then be transformed into more complex homoquinolizine frameworks. nih.gov A cascade reaction is defined as a process involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous step, without the need to isolate intermediates or add new reagents. wikipedia.org The CAN-catalyzed synthesis of these complex heterocycles from simple, acyclic starting materials exemplifies the power of this approach to rapidly increase molecular complexity. wikipedia.orgnih.gov

Table 3: Examples of Multicomponent Reactions Catalyzed by Cerium(IV) Ammonium Nitrate (CAN)

Reaction NameNumber of ComponentsReactantsProductKey FeatureReference
Tetrahydropyridine Synthesis4β-Ketoester, Aromatic Aldehyde (2 eq.), Amine (2 eq.)Functionalized TetrahydropyridinesOne-pot, atom-economic, room temperature nih.gov
Tetrahydropyridine Synthesis4Primary Amine, β-Ketoester, α,β-Unsaturated Aldehyde, Alcohol6-Alkoxy-2-methyl-1,4,5,6-tetrahydropyridinesEfficient access to precursors for homoquinolizines nih.gov

Applications of Cerium Iv Nitrate in Advanced Materials Science and Engineering

Role as a Precursor in the Development of Advanced Cerium-Based Catalytic Materials

Cerium(IV) compounds, particularly cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), serve as crucial precursors in the synthesis of advanced cerium-based catalytic materials. The high redox potential of the Ce(IV)/Ce(III) couple (1.61 V vs. SHE) makes cerium compounds effective oxidants and catalysts in numerous organic transformations. researchgate.net Cerium is the most abundant of the rare earth elements, making it a cost-effective and economically viable choice for catalyst development compared to other lanthanides or noble metals. researchgate.netsrce.hr

The catalytic activity of cerium-based materials is fundamentally linked to the ability of cerium to cycle between the +3 and +4 oxidation states. researchgate.net This property is exploited in a wide range of applications, including:

Oxidation Catalysis: CAN is a well-established reagent for the oxidation of various functional groups, including alcohols, phenols, and ethers. researchgate.netwikipedia.org It is used in the synthesis of carbonyl compounds and quinones. researchgate.netwikipedia.org

Carbon-Carbon Bond Formation: In organic synthesis, CAN catalyzes the formation of carbon-carbon bonds, which is a fundamental process in building complex molecules. acs.orgresearchgate.net

Heterocycle Synthesis: Catalytic amounts of CAN are employed in the efficient, one-pot synthesis of heterocyclic compounds like quinoxalines and 2-arylbenzothiazoles. wikipedia.orgmdpi.com

Support for Other Catalysts: Ceria (cerium(IV) oxide), often derived from cerium nitrate precursors, is a vital support material in heterogeneous catalysis. It enhances the activity and stability of noble metal catalysts, such as those used in automotive exhaust converters. srce.hrosti.gov For instance, copper supported on a cerium-based metal-organic framework (MOF) shows significantly higher catalytic oxidation rates for cyclohexane (B81311) and CO compared to the same catalyst on a zirconium-based support. mit.edu

The versatility of CAN as a catalyst precursor is highlighted by its use in various reaction media and its ability to generate organic radicals, which drives many of its catalytic transformations. researchgate.netacs.org

Integration of Cerium(IV) Nitrate in Corrosion Inhibition Systems

Cerium nitrate has emerged as a promising and environmentally friendly alternative to traditional chromate-based corrosion inhibitors. researchgate.netbattelle.org Its effectiveness, particularly for aluminum alloys, is well-documented. researchgate.netmdpi.com The cerium ions act as cathodic inhibitors, suppressing the corrosion process at the metal's surface. researchgate.netmdpi.com The integration of cerium nitrate into protective coatings can impart a "self-healing" capability, where the inhibitor is released in response to coating damage, actively protecting the exposed metal substrate. researchgate.netnih.govmdpi.com

Mechanisms of Protective Layer Formation on Metal Surfaces

The primary mechanism of corrosion inhibition by cerium nitrate involves the precipitation of insoluble cerium compounds at local cathodic sites on the metal surface. mdpi.comnih.govrsc.org The process can be summarized as follows:

Local pH Increase: In an aggressive electrolyte, the cathodic reactions of corrosion, such as oxygen reduction (O₂ + 2H₂O + 4e⁻ → 4OH⁻), cause a localized increase in pH at specific sites on the metal surface. mdpi.com

Precipitation of Cerium Hydroxides/Oxides: Cerium ions (Ce³⁺/Ce⁴⁺) present in the solution react with the locally generated hydroxide (B78521) ions (OH⁻). This leads to the precipitation of insoluble cerium hydroxides (like Ce(OH)₃ and Ce(OH)₄) and oxides (like CeO₂) directly onto these active cathodic areas. mdpi.comnih.govresearchgate.net

X-ray photoelectron spectroscopy (XPS) studies have confirmed that the protective film is often a mixed-valence hydrated oxide, containing both cerium(III) and cerium(IV) species. researchgate.netbohrium.com This passive layer can prevent pitting and self-repair minor defects in the coating. mdpi.comresearchgate.net

Design and Characterization of Cerium Nitrate Microcapsules for Coating Applications

To create "smart" or self-healing coatings, cerium nitrate is often encapsulated within microcapsules that are then dispersed into the coating matrix. nih.govacs.org This approach protects the inhibitor from premature reactions and ensures its availability when and where it is needed—at the site of damage.

Encapsulation Materials: Poly(urea-formaldehyde) (PUF) is a common shell material for these microcapsules due to its straightforward preparation, thermal and chemical stability, and good compatibility with epoxy-based paint systems. nih.govacs.org Other systems utilize pH-sensitive polymers that release the inhibitor in response to the pH changes associated with corrosion. colab.ws

Synthesis and Design: The microcapsules are typically synthesized via emulsion polymerization. nih.govcolab.ws For instance, cerium nitrate is encapsulated within PUF microcapsules through a two-step polymerization process. nih.gov By controlling process parameters like agitation speed, the particle size of the microcapsules can be tailored, which in turn affects the corrosion inhibition performance. colab.ws Research has shown that smaller microcapsules can lead to better corrosion inhibition properties. colab.ws

Characterization and Performance: The successful encapsulation of cerium nitrate is confirmed using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA). researchgate.netnih.gov The self-healing performance is evaluated using electrochemical methods such as Electrochemical Impedance Spectroscopy (EIS). researchgate.netnih.govnih.gov When a coated surface is scratched or damaged, the microcapsules rupture, releasing the cerium nitrate. The inhibitor then migrates to the exposed metal and forms a protective passive layer, as described in the previous section. researchgate.netnih.gov EIS results show that coatings containing these microcapsules can effectively hinder corrosion in the damaged area. researchgate.netnih.gov

The following table summarizes findings from a study on PUF microcapsules containing cerium nitrate in an epoxy coating.

Microcapsule Content (wt%) Healing Performance Adhesion to Substrate
0No self-healingHigh
5Effective self-healing observedReduced compared to 0%
10Highest self-healing performanceLowest adhesion

This interactive table is based on findings indicating that while higher microcapsule content improves self-healing, it can compromise the coating's adhesion to the metal substrate. researchgate.netnih.gov

Development of Cerium(IV) Ammonium Nitrate as an Oxidizer in Pyrotechnic Compositions

Cerium(IV) ammonium nitrate (CAN) is utilized as a principal oxidizing agent in specialized pyrotechnic compositions, particularly those designed for low-smoke output. google.com Traditional oxidizers, such as ammonium perchlorate (B79767), can produce significant amounts of smoke, which is undesirable in certain applications. CAN offers an advantage because its combustion products are primarily gaseous, thus limiting the generation of solid particulate smoke. google.com

CAN has a favorable oxygen balance of +35.02% (assuming combustion to cerium(IV) oxide), meaning it generates a large amount of oxygen that is useful for propagating combustion. google.comacs.org It is being evaluated as a replacement for ammonium perchlorate in next-generation pyrotechnic strobe formulations. acs.org In these compositions, CAN is often combined with fuels like nitrocellulose and titanium, a stabilizer such as cyanoguanidine, and a burn rate catalyst like cupric oxide. google.com The amount of CAN in such formulations can range from 20% to 80% by weight. google.com

A key challenge with using CAN in pyrotechnics is its hygroscopicity. To enhance its stability under ambient conditions, research has focused on surface treatments, such as coating the CAN particles with stearic acid. This treatment improves water resistance by causing the particles to agglomerate and reducing their surface area. acs.org

The table below shows a typical composition for a low-smoke pyrotechnic formulation using CAN.

Component Function Typical Weight % Range
Ceric Ammonium NitrateOxidizer30 - 40%
NitrocelluloseNon-metal FuelVariable
TitaniumMetal FuelVariable
CyanoguanidineStabilizerVariable
Cupric OxideBurn Rate CatalystVariable
BinderStructural IntegrityVariable

This interactive table is based on data from patent literature describing low-smoke pyrotechnic compositions. google.com

Application in Chemical Etching Processes for Metals and Oxides

Aqueous solutions containing cerium(IV) ammonium nitrate are effective chemical etchants for certain metals and metal oxides. This application is particularly relevant in the electronics industry for the manufacturing of liquid crystal displays (LCDs) and photomasks. wikipedia.orggoogle.com

CAN-based solutions are used to etch thin films of chromium and ruthenium. google.comatlas.jp The etching process relies on the strong oxidizing power of the Ce⁴⁺ ion. For a metal like ruthenium (Ru), the proposed mechanism involves the oxidation of the metal by Ce⁴⁺ to form a soluble oxide or hydroxide, which is then dissolved by the acidic solution (typically nitric acid). atlas.jp

The general reaction can be conceptualized as: Ru + Ce⁴⁺ + H₂O → RuOₓ + Ce³⁺ + H⁺

The resulting ruthenium oxide is then dissolved by the acid in the etchant solution. atlas.jp These CAN-based etchants offer several advantages over other chemical systems, including high etch rates at lower temperatures and lower material costs. atlas.jp They are also used as a component in chrome etchants for producing the fine patterns required in electronic displays. wikipedia.org

Advanced Analytical and Spectroscopic Characterization of Cerium Iv Nitrate Systems

Vibrational Spectroscopy (Infrared and Raman) for Nitrato-Cerium Complex Identification and Coordination Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structure of nitrato-cerium complexes in various states. The vibrational frequencies of the nitrate (B79036) ion are sensitive to its coordination environment, allowing for the differentiation between free nitrate ions and those coordinated to a cerium center.

Research employing attenuated total reflectance (a.t.r.) for IR spectroscopy and conventional Raman spectroscopy on aqueous solutions of cerium(IV) and nitrate ions has demonstrated the formation of nitrato–cerium complexes. cdnsciencepub.comcdnsciencepub.com The number of observed vibrational bands and the variation in their intensities with changing concentrations are indicative of complex formation. cdnsciencepub.comcdnsciencepub.com For instance, bands observed around 741, 807, 1030, 1295, 1330, 1395, and 1506 cm⁻¹ in infrared spectra have been assigned to complexed nitrate species. cdnsciencepub.com

A key diagnostic feature is the polarization of the Raman band at approximately 1538 cm⁻¹, which has been used as a criterion to establish that the coordination between the nitrate ion and the cerium(IV) ion is bidentate. cdnsciencepub.comcdnsciencepub.comresearchgate.net In this bidentate arrangement, two oxygen atoms from the nitrate ligand bond to the central cerium ion. Further analysis of Raman spectra can also identify bands characteristic of the broader structure, such as the intense band at 252 cm⁻¹ assigned to the Ce-O-Ce vibration in certain species. researchgate.net

Table 1: Selected Vibrational Frequencies for Cerium-Nitrate Systems
Frequency (cm⁻¹)TechniqueAssignmentReference
~1538RamanBidentate coordinated nitrate cdnsciencepub.comcdnsciencepub.comresearchgate.net
~1030InfraredComplexed nitrate species cdnsciencepub.com
~807InfraredComplexed nitrate species cdnsciencepub.com
~741InfraredComplexed nitrate species cdnsciencepub.com
252RamanCe-O-Ce vibration researchgate.net
644VibrationalCe=N=Ce asymmetric stretch nih.gov

X-ray Absorption Spectroscopy (XAS, XANES) for Cerium Oxidation State Determination and Chemical Speciation

X-ray Absorption Spectroscopy (XAS) is an indispensable technique for determining the electronic structure and local coordination environment of cerium atoms. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum, particularly at the Ce L₃-edge, is highly sensitive to the oxidation state of cerium. nih.gov

The unique ability of cerium to cycle between the +3 and +4 oxidation states gives rise to distinct XANES spectral features. researchgate.net Ce(IV) species typically exhibit a characteristic doublet peak in the XANES region, whereas Ce(III) species show a single, less intense peak at a slightly lower energy. researchgate.net For example, the XANES profile for CeO₂ (a Ce(IV) compound) shows two main peaks around 5731 eV and 5738 eV, which arise from the complex interactions of hybridized cerium 4f, 5d orbitals with oxygen 2p orbitals. researchgate.net In contrast, a simple, single white line at approximately 5724.8 eV is characteristic of the Ce³⁺ absorption state. researchgate.net

This technique allows for the quantitative determination of Ce(IV)/Ce(III) ratios in various materials. researchgate.net By performing a linear combination fitting of the experimental spectrum using reference spectra of pure Ce(III) and Ce(IV) compounds, the relative proportions of each oxidation state can be accurately calculated. researchgate.net High-energy resolution fluorescence detection (HERFD) mode can further enhance the spectral features, allowing for more unambiguous identification of Ce(III) and Ce(IV), even at low concentrations. researchgate.net Beyond oxidation state, analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the coordination numbers and bond distances of neighboring atoms, revealing details about the local structure around the cerium center. ntu.edu.twacs.org

Table 2: Characteristic Ce L₃-edge XANES Features
Oxidation StateSpectral FeatureApproximate Energy (eV)Reference
Ce(IV)Distinct doublet peak~5731 and ~5738 researchgate.net
Ce(III)Single white line~5724.8 researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govbruker.com Since Ce(IV) is diamagnetic (no unpaired electrons), it is EPR-silent. However, many reactions involving cerium(IV) nitrate, particularly photochemical or redox processes, proceed through radical intermediates. acs.org EPR is the "gold standard" for detecting these transient species. nih.gov

Due to the typically short lifetimes and low concentrations of free radicals, direct detection is often challenging. nih.gov The spin trapping method is therefore widely employed. nih.gov This technique involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic radical adduct. nih.gov The resulting EPR spectrum of this adduct provides a characteristic hyperfine splitting pattern that can be used to identify the original, short-lived radical. nih.gov

Studies on ceria (CeO₂) nanoparticles, a common product derived from cerium salts, have used EPR to investigate photoactivated processes. researchgate.net Upon UV illumination, EPR has been used to detect the formation of hydroxyl (•OH) and superoxide (B77818) (O₂⁻•) radicals as the main species resulting from hole and electron trapping, respectively, at the nanoparticle surface. researchgate.net Similarly, EPR studies have identified radical intermediates in the photo-oxidation of alcohols by ceric ammonium (B1175870) nitrate. acs.org This makes EPR an essential tool for elucidating reaction mechanisms involving cerium(IV) nitrate where radical pathways are suspected.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. While Ce(IV) is diamagnetic, its precursor, Ce(III), is paramagnetic, which can significantly broaden NMR signals. However, NMR remains highly effective for studying the diamagnetic complexes of Ce(IV) and for characterizing the organic ligands bound to the cerium center.

Furthermore, NMR of other nuclei can be highly informative. For example, ³¹P NMR spectroscopy has been successfully used to study the formation of various cerium(IV) nitrate complexes with bidentate phosphine (B1218219) oxides in solution. researchgate.net The chemical shifts in the ³¹P spectrum are sensitive to the coordination environment of the phosphorus atoms, allowing for the identification of different complex species in equilibrium. researchgate.net These studies provide crucial information on the solution-state behavior and stability of cerium(IV) nitrate complexes, which may differ from their solid-state structures. researchgate.net

Thermal Analysis Techniques (TG-DTA, TG-MS) for Studying Stability and Decomposition of Cerium(IV) Nitrate Complexes

Thermal analysis techniques are vital for assessing the thermal stability and decomposition pathways of cerium(IV) nitrate and its complexes. Simultaneous Thermogravimetry-Differential Thermal Analysis (TG-DTA) provides quantitative information about mass changes and associated thermal events (like melting or decomposition) as a function of temperature.

Thermogravimetry (TG) measures the change in mass of a sample as it is heated. This data reveals the temperatures at which decomposition stages occur and the mass of volatile products released. researchgate.net Differential Thermal Analysis (DTA) measures the temperature difference between the sample and a reference material, identifying endothermic (heat-absorbing) or exothermic (heat-releasing) processes such as melting, crystallization, or decomposition. nih.gov

For a more detailed understanding of the decomposition process, TG can be coupled with Mass Spectrometry (TG-MS). jst.go.jp In a TG-MS system, the gases evolved during the thermal decomposition are continuously transferred to a mass spectrometer for analysis. This allows for the precise identification of the gaseous products, such as CO₂, NO₂, and various organic fragments, at each stage of the decomposition. researchgate.netjst.go.jp For example, the thermal stability of cerium(IV) complexes with bidentate phosphine oxides has been examined by thermogravimetry, with the gaseous decomposition products, including CO₂ and NO₂, analyzed by spectroscopy. researchgate.net This combined approach is critical for proposing accurate mechanisms for the thermal decomposition of cerium(IV) nitrate complexes, ultimately leading to the formation of cerium oxides. researchgate.net

Microscopic and Surface-Sensitive Techniques for Material Characterization

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology, shape, and size of materials derived from cerium(IV) nitrate. mdpi.com SEM uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography.

SEM analysis is widely applied to study cerium oxide nanoparticles and other cerium-based materials. The images reveal crucial information about the shape of the particles, which can be spherical, irregular, octahedral, or fibrous depending on the synthesis method. mdpi.commdpi.comresearchgate.net Additionally, SEM shows the state of aggregation or agglomeration of the particles, which significantly impacts the material's properties. researchgate.net

Particle size and size distribution can be determined from SEM micrographs, often with the aid of image analysis software. researchgate.netresearchgate.netmdpi.com Research has shown that synthesis conditions can control the average particle size, with studies reporting cerium oxide nanoparticles ranging from a few nanometers to several hundred nanometers. mdpi.comresearchgate.netnih.gov For example, one study reported aggregates of spherical particles in the 140–300 nm range, while another synthesized spherical nanoparticles with average sizes of 45, 55, and 65 nm by varying laser energy during synthesis. mdpi.comresearchgate.net This morphological information is essential for correlating the structure of cerium-based materials with their performance in various applications.

Table 3: Representative SEM Findings for Cerium-Based Materials
MaterialObserved MorphologyReported Size RangeReference
Cerium Oxide NanoparticlesAggregates of spherical particles140–300 nm mdpi.com
CeO₂ NanoparticlesWell-crystallized spherical nanoparticles45–65 nm researchgate.net
CeTPA/PMMA NanofibersUnwoven fibers with random orientations350–1000 nm (diameter) mdpi.com
Ce-doped Ni₀.₅Cd₀.₅Fe₂O₄Agglomerated particles, sponge-like23–25 µm (grain size) researchgate.net

Compound Names

Table 4: List of Chemical Compounds Mentioned
Compound Name
cerium(4+);tetranitrate
Ceric ammonium nitrate
Cerium(IV) nitrate
Cerium(III)
Cerium(IV)
Cerium oxide (Ceria, CeO₂)
Carbon dioxide (CO₂)
Nitrogen dioxide (NO₂)
4,5‐bis(diphenylphosphine oxide)‐9,9‐dimethylxanthene
oxydi‐2,1‐phenylene bis(diphenylphosphine dioxide)
1,2‐bis(diphenylphosphino)ethane dioxide
1,4‐bis(diphenylphosphino)butane dioxide
Cerium terephthalate (B1205515) (CeTPA)
Poly(methyl methacrylate) (PMMA)

High Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced imaging technique that allows for the direct visualization of the atomic structure of materials. wikipedia.org It is a powerful tool for characterizing the nanostructural features of materials derived from cerium(IV) nitrate precursors, such as cerium oxide (CeO₂) nanoparticles.

In the analysis of CeO₂ nanoparticles synthesized via the hydrolysis of cerium(IV) nitrate, HRTEM provides critical insights into their morphology, crystallinity, and crystallographic orientation. researchgate.net For instance, studies have shown that CeO₂ nanoparticles produced from cerium(IV) nitrate precursors exhibit a highly polycrystalline nature. researchgate.net The selected-area electron diffraction (SAED) patterns obtained during HRTEM analysis confirm the formation of a cubic ceria crystal structure. researchgate.net

HRTEM imaging reveals that these nanoparticles are composed of nanocrystallites with well-defined polyhedral shapes. researchgate.netscispace.com The crystallite size can be accurately determined from HRTEM images and is often found to be in the range of a few nanometers. For example, in one study, the crystallite size of ceria nanoparticles was determined to be 8.6 nm. researchgate.net Furthermore, HRTEM analysis can identify the specific crystallographic planes along which the nanocrystallites are oriented, such as the (100) and (110) planes. researchgate.net This level of detail is crucial for understanding the structure-property relationships in ceria-based nanomaterials used in catalysis and other applications.

Table 1: HRTEM Findings for Ceria Nanoparticles from Cerium(IV) Nitrate Precursor

Parameter Finding Source
Microstructure Highly polycrystalline researchgate.net
Crystal Structure Cubic Ceria researchgate.net
Particle Shape Well-defined polyhedral researchgate.netscispace.com
Crystallite Size ~8.6 nm researchgate.net

| Crystallite Orientation | (100) and (110) planes | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are two highly surface-sensitive techniques used to determine the elemental composition and chemical states of atoms within the top 3-10 nanometers of a material's surface. eag.comceriumlabs.com

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), involves irradiating a sample with X-rays and analyzing the kinetic energy of the ejected core-level electrons. ceriumlabs.com This technique is particularly valuable for analyzing cerium-containing materials because it can effectively distinguish between the Ce(III) and Ce(IV) oxidation states. ucl.ac.uk The Ce 3d region of the XPS spectrum is complex due to multiplet splitting, but it provides a unique fingerprint for each oxidation state. thermofisher.com

The Ce(IV) spectrum is characterized by a prominent peak at a binding energy of approximately 917 eV, which is absent in the Ce(III) spectrum. thermofisher.com The complete Ce 3d envelope for a pure CeO₂ (Ce⁴⁺) sample shows six distinct components. thermofisher.comresearchgate.net By analyzing the positions and shapes of these peaks, a semi-quantitative analysis of the Ce³⁺/Ce⁴⁺ ratio on the surface of a material can be performed. scirp.org This is critical for applications in catalysis, where the redox couple Ce³⁺/Ce⁴⁺ plays a vital role.

Table 2: Characteristic XPS Binding Energies for Cerium Oxidation States

Oxidation State Core Level Characteristic Peak (Binding Energy, eV) Source
Ce(IV) Ce 3d ~917 thermofisher.com
Ce(III) Ce 3d₅/₂ ~884 scirp.org
Ce(III) Ce 3d₃/₂ ~902 scirp.org
Ce(IV) Ce 3d₅/₂ ~885 scirp.org

| Ce(IV) | Ce 3d₃/₂ | ~900 | scirp.org |

Auger Electron Spectroscopy (AES)

AES utilizes a focused electron beam to excite atoms, which then relax through an electronic process that results in the emission of "Auger" electrons. eag.comwikipedia.org The kinetic energies of these Auger electrons are characteristic of the elements present. eag.com AES is extremely surface-sensitive, with a typical analysis depth of a few nanometers, because the low-energy Auger electrons have a short mean free path within the solid. wikipedia.orgcarleton.edu

A key advantage of AES is its high spatial resolution, with the ability to analyze features as small as 10-20 nm in diameter. eag.com This makes it an excellent tool for elemental analysis of small surface features or for generating elemental maps of a surface. carleton.edu When combined with an ion sputtering gun, AES can perform depth profiling to determine the elemental composition as a function of depth into the material. libretexts.org This is useful for characterizing thin films or layered structures prepared using cerium(IV) nitrate. The technique can detect all elements except for hydrogen and helium. carleton.edu

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Composition

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information from the outermost atomic monolayers of a sample. carleton.edu The technique works by bombarding the sample surface with a pulsed primary ion beam (e.g., Ga⁺ or Cs⁺), which causes the sputtering of secondary ions from the surface. carleton.edunasa.gov These ejected secondary ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring their time-of-flight to a detector. nasa.govnist.gov Lighter ions travel faster and reach the detector sooner than heavier ions. nasa.gov

TOF-SIMS is considered a "static" SIMS technique because it uses a very low primary ion dose to ensure that the analysis is performed on a largely undamaged surface, making it ideal for identifying molecular compounds. carleton.edunih.gov Its key capabilities relevant to the characterization of materials involving cerium(IV) nitrate include:

High Surface Sensitivity: It analyzes the top 1-2 nanometers of a surface, providing a precise chemical picture of the immediate interface with the environment.

Full Mass Spectrum: A single analysis provides a mass spectrum covering a range from 0 to over 10,000 atomic mass units (amu), allowing for the detection of a wide range of elements, isotopes, and molecular fragments. carleton.edu

High Mass Resolution: TOF analyzers offer high mass resolution, enabling the separation of ions with very similar nominal masses (e.g., distinguishing Si from C₂H₄ at 28 amu). carleton.edu

Chemical Imaging: By rastering the primary ion beam across the surface, detailed chemical maps can be generated with sub-micron spatial resolution, showing the lateral distribution of different chemical species. carleton.edunist.gov

For a system involving cerium(IV) nitrate, TOF-SIMS could be used to identify residual nitrate or ammonium ions on a surface after synthesis, characterize the surface of ceria films, or detect trace contaminants.

Micro-computed Tomography for Material Microstructure Analysis

Micro-computed Tomography (Micro-CT) is a non-destructive three-dimensional (3D) imaging technique that allows for the visualization and analysis of the internal microstructure of materials. mdpi.com The method is based on the same principle as medical CT scanners but offers significantly higher spatial resolution, capable of resolving features on the order of micrometers or even hundreds of nanometers in laboratory-based systems. mdpi.comosti.gov

The process involves rotating a sample in an X-ray beam and collecting a series of 2D projection images (radiographs) from different angles. These projections are then computationally reconstructed to create a 3D volumetric dataset. mdpi.com The contrast in the resulting images is based on differences in X-ray attenuation, which is dependent on the material's density and atomic number. mdpi.com

In the context of materials science, Micro-CT is an invaluable tool for characterizing the 3D architecture of materials that might be synthesized using cerium(IV) nitrate as a precursor. For example, it can be applied to:

Analyze the porosity and pore network within a ceramic body made from ceria particles.

Visualize the distribution of cerium-based particles within a polymer or metal matrix composite.

Quantify the size, shape, and spatial arrangement of different phases within a heterogeneous material.

Detect and characterize internal defects such as cracks, voids, or inclusions without physically sectioning the sample. science.gov

The ability to obtain 3D quantitative data eliminates the stereological errors inherent in 2D analysis methods (like traditional microscopy) and provides a more complete understanding of the material's internal structure. mdpi.com

Future Research Directions for Cerium Iv Tetranitrate Chemistry

Exploration of Novel Catalytic Transformations and Synthetic Utilities

Cerium(IV) tetranitrate has long been recognized as a powerful one-electron oxidant in organic synthesis. researchgate.netlehigh.edu Future research will likely focus on expanding its catalytic applications beyond traditional oxidation reactions. The ability of Ce(IV) to mediate a variety of synthetic transformations makes it a valuable tool for creating complex molecules. acs.org

Key areas for future exploration include:

C-C and C-Heteroatom Bond Formation: While CAN has been used in carbon-carbon and carbon-heteroatom bond-forming reactions, there is considerable scope for discovering new transformations. acs.orgingentaconnect.com Research is anticipated to uncover novel cyclization, annulation, and multicomponent reactions catalyzed by cerium(IV) tetranitrate, leading to the efficient synthesis of diverse heterocyclic compounds. acs.orgwikipedia.org

Asymmetric Catalysis: A significant challenge and opportunity lie in the development of chiral cerium(IV) complexes for asymmetric catalysis. Designing ligands that can effectively control the stereochemical outcome of CAN-mediated reactions would be a major breakthrough, providing access to enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Polymerization Catalysis: The potential of cerium(IV) complexes, including those derived from cerium(IV) tetranitrate, as catalysts for polymerization reactions is an emerging area. For instance, novel cerium(IV)-diolate complexes have shown catalytic activity for ε-caprolactone polymerization. acs.org Further investigation into the design of well-defined cerium(IV) initiators could lead to new polymers with tailored properties.

A summary of recent and potential catalytic applications of cerium(IV) nitrate (B79036) is presented in the table below.

Catalytic TransformationSubstrate ScopePotential Advantages
Acetylation of AlcoholsPrimary, secondary, and benzylic alcoholsFast, convenient, high yields ingentaconnect.com
Synthesis of β-enaminones1,3-dicarbonyl compounds and activated aminesGood yields, mild conditions researchgate.net
One-pot synthesis of 2-arylbenzothiazoles2-aminothiophenol (B119425) and aromatic aldehydesMild, efficient, simple procedure mdpi.com
C3-selective formylation of N-H indolesFree (N-H) indole (B1671886) derivativesExcellent activity, broad substrate scope, recyclable catalyst nih.gov
Mannich reaction for β-amino ketonesAromatic ketones, aldehydes, and aminesEfficient, clean, quick, and scalable protocol under microwave irradiation nih.gov

Rational Design of Advanced Cerium(IV)-Based Functional Materials

The unique electronic properties of cerium, particularly its ability to cycle between the +3 and +4 oxidation states, make it a valuable component in advanced functional materials. wikipedia.org Future research will focus on the rational design and synthesis of novel cerium(IV)-containing materials with tailored properties for specific applications.

A key area of development is in Metal-Organic Frameworks (MOFs) . Cerium-based MOFs are gaining significant attention due to their structural similarities to robust zirconium MOFs and the distinct redox properties of the cerium ions. digitellinc.com Research is moving towards:

Sustainable Synthesis: Developing environmentally friendly methods for synthesizing Ce(IV)-MOFs at room temperature using water as a solvent is a growing area of interest. researchgate.net

Catalytic Applications: The redox activity of cerium centers within MOFs can be harnessed for catalysis. For example, copper supported on a cerium-based MOF has shown significantly higher catalytic activity for the oxidation of cyclohexane (B81311) and CO compared to its zirconium-based analogue. mit.edu

Energy Storage: Cerium(IV)-based MOF nanostructures grown on 3D-printed membranes are being explored for charge storage applications, indicating their potential in supercapacitors and batteries. researchgate.net

Water Treatment: Superhydrophobic cerium-based MOFs incorporated into polymer nanofibers have demonstrated potential for the selective catalytic degradation of dyes in wastewater. mdpi.com

Future work will also explore other cerium(IV)-based materials such as:

Nanomaterials: Understanding the assembly pathways of ceria (CeO₂) nanoparticles from cerium(IV) precursors like CAN is crucial for controlling their size, morphology, and ultimately their catalytic and therapeutic properties. acs.org

Proton Conductors: Cerium-based compounds are being investigated for their potential to enhance proton conductivity in polymer electrolyte membranes for use in high-temperature hydrogen fuel cells. mdpi.com

Deeper Mechanistic Insights into Complex Reaction Pathways

Despite the extensive use of cerium(IV) tetranitrate in organic synthesis, the detailed mechanisms of many of its reactions are not fully understood. lehigh.edu The chemistry is often dominated by radical and radical cation intermediates, making mechanistic studies challenging. lehigh.eduacs.org

Future research will require a concerted effort to elucidate these complex reaction pathways. Key areas of focus will be:

Identification of Intermediates: Advanced spectroscopic techniques, such as transient absorption spectroscopy and electron paramagnetic resonance (EPR), will be crucial for detecting and characterizing the short-lived radical intermediates generated in CAN-mediated reactions.

Role of Solvents and Ligands: Investigating the influence of solvents and ligands on the oxidizing ability of Ce(IV) reagents is essential for controlling reaction outcomes. lehigh.edu The coordination environment of the cerium ion can significantly impact its redox potential and reactivity.

Theoretical Modeling: Computational chemistry will play an increasingly important role in mapping out reaction energy profiles, predicting transition states, and understanding the electronic structure of intermediates. Density Functional Theory (DFT) is a powerful tool for investigating the bonding in cerium(IV) complexes and rationalizing their reactivity. acs.org

A deeper mechanistic understanding will enable chemists to fine-tune reaction conditions to improve selectivity, increase yields, and design entirely new transformations.

Development of Sustainable and Environmentally Benign Methodologies

In line with the principles of green chemistry, a major thrust of future research will be the development of more sustainable processes utilizing cerium(IV) tetranitrate. frontiersin.orgwjarr.com This involves several key strategies:

Catalytic vs. Stoichiometric Reagents: Shifting from stoichiometric to catalytic amounts of CAN is a primary goal. This minimizes waste and improves the atom economy of reactions. The use of co-oxidants, such as N-bromosuccinimide, in conjunction with catalytic CAN is one promising approach. researchgate.net

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a critical area of research. nih.gov Microwave-assisted synthesis in green solvents can further enhance reaction efficiency and reduce energy consumption. nih.gov

Recyclable Catalysts: Immobilizing cerium(IV) species on solid supports, such as functionalized magnetic nanoparticles, allows for easy separation and recycling of the catalyst, reducing waste and cost. nih.gov

The table below highlights some green chemistry approaches involving cerium(IV) nitrate.

Green Chemistry PrincipleApproachExample ApplicationReference
Waste Prevention (Atom Economy)Use of catalytic amounts of CANSynthesis of quinoxaline (B1680401) derivatives wikipedia.org
Safer Solvents and AuxiliariesMicrowave-assisted synthesis in Polyethylene Glycol (PEG) 400Synthesis of β-amino ketones nih.gov
Design for Energy EfficiencyMicrowave-assisted solid-phase synthesisSynthesis of amide derivatives
CatalysisImmobilization on a magnetically recyclable supportC3-selective formylation of N-H indoles nih.gov

Integration of Advanced Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational modeling and experimental work is poised to revolutionize the study of cerium(IV) chemistry. Future research will increasingly rely on this integrated approach to accelerate discovery and deepen understanding.

Predicting Reactivity and Selectivity: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the outcome of reactions. aps.org This can help in the rational design of experiments and the optimization of reaction conditions. For example, computational studies can provide insights into the electronic structure of cerium(IV) complexes and how ligand modifications can tune their redox properties and reactivity. nih.gov

Understanding Electronic Structure: Advanced computational techniques are essential for understanding the complex electronic structure of cerium compounds, where the involvement of 4f orbitals plays a crucial role. aps.org These studies can elucidate the nature of bonding in cerium(IV) complexes and explain their spectroscopic properties. acs.org

Guiding Materials Design: Computational screening can be employed to predict the properties of novel cerium(IV)-based materials, such as MOFs, before their synthesis. This can guide experimental efforts towards the most promising candidates for specific applications, saving time and resources.

By combining the predictive power of computational chemistry with the empirical validation of experimental studies, researchers can move towards a more predictive science of cerium(IV) chemistry, enabling the rational design of new catalysts and materials with desired functionalities.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for cerium(IV) tetranitrate, and what analytical techniques are critical for confirming its purity and structure?

  • Methodological Answer : Cerium(IV) tetranitrate is typically synthesized using precursors like cerium(IV) ammonium nitrate (CAN) in acidic conditions. For example, CAN ((NH₄)₂Ce(NO₃)₆) is dissolved in nitric acid, followed by controlled evaporation to crystallize the compound . Critical analytical techniques include:

  • X-ray Diffraction (XRD) : To confirm crystalline structure.
  • FTIR Spectroscopy : To identify nitrate coordination and Ce–O bonding .
  • Titration : Using standardized reducing agents to quantify Ce⁴⁺ content (e.g., 0.095–0.105 mol/L assay ranges) .
    • Storage Considerations : Store at 0–6°C to minimize decomposition, as recommended for cerium(III) nitrate analogs .

Q. How does solvent choice influence the stability and reactivity of cerium(IV) tetranitrate in oxidation reactions?

  • Methodological Answer : Stability and redox activity are highly solvent-dependent. In acidic aqueous solutions (e.g., HNO₃), Ce⁴⁺ remains stable as [Ce(NO₃)₆]²⁻, but in polar aprotic solvents (e.g., acetonitrile), decomposition risks increase. To assess stability:

  • Conduct UV-Vis spectroscopy to monitor absorbance peaks at 320 nm (Ce⁴⁺ characteristic) over time.
  • Compare redox potentials in different solvents using cyclic voltammetry (e.g., +1.44 V vs. SHE in H₂SO₄) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported catalytic efficiencies of cerium(IV) tetranitrate in organic synthesis?

  • Methodological Answer : Conflicting data often arise from variations in reaction conditions or impurities. To address this:

  • Systematic Parameter Screening : Vary Ce⁴⁺ concentration (0.1–1.0 mM), temperature (25–80°C), and substrate ratios.
  • Impurity Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal contaminants (e.g., Fe³⁺) that alter redox behavior .
  • Cross-Validation : Replicate experiments using high-purity reagents (>99.9%) and compare results with literature .

Q. How can researchers optimize the electrochemical properties of cerium(IV) tetranitrate for material science applications?

  • Methodological Answer :

  • Counterion Effects : Substitute nitrate with sulfate (e.g., cerium(IV) ammonium sulfate) to modify redox potential and solubility .
  • Electrode Functionalization : Immobilize Ce⁴⁺ on carbon nanotubes or graphene oxide via sonochemical deposition. Characterize using X-ray photoelectron spectroscopy (XPS) to confirm binding states .
  • Kinetic Studies : Employ chronoamperometry to measure electron transfer rates under varying pH conditions .

Q. What methodologies are recommended for analyzing inconsistent data on the redox behavior of cerium(IV) tetranitrate?

  • Methodological Answer :

  • Controlled Replication : Standardize solvent purity (e.g., HPLC-grade), ionic strength, and temperature across labs.
  • Multi-Technique Validation : Combine UV-Vis , EPR spectroscopy , and potentiometric titration to cross-verify redox states .
  • Statistical Analysis : Apply ANOVA or regression models to identify outlier datasets and isolate experimental variables .

Data and Synthesis Considerations

  • Purity Grades : High-purity cerium(IV) compounds (e.g., >99.9% for catalytic studies) minimize side reactions .
  • Kinetic Parameter Determination : Use stopped-flow techniques for fast reactions (e.g., Ce⁴⁺-mediated oxidations) and fit data to pseudo-first-order models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.